MI-3
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-6-propan-2-ylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5S2/c1-12(2)14-9-13-15(20-11-21-16(13)24-14)22-5-7-23(8-6-22)17-19-10-18(3,4)25-17/h9,11-12H,5-8,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUGQNAUKABUDQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(N=CN=C2S1)N3CCN(CC3)C4=NCC(S4)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to MI-3: Targeting the Menin-MLL Interaction in Leukemia
For Researchers, Scientists, and Drug Development Professionals
Abstract
MI-3 is a potent small-molecule inhibitor that targets the protein-protein interaction between Menin and the Mixed Lineage Leukemia (MLL) protein. This interaction is a critical driver of leukemogenesis in a significant subset of acute leukemias characterized by MLL gene rearrangements. By disrupting the Menin-MLL complex, this compound effectively abrogates the oncogenic activity of MLL fusion proteins, leading to the downregulation of key target genes, cell cycle arrest, and apoptosis in MLL-rearranged leukemia cells. This technical guide provides a comprehensive overview of the biological target of this compound, its mechanism of action, quantitative data on its activity, and detailed protocols for key experimental assays.
The Biological Target: The Menin-MLL Protein-Protein Interaction
The primary biological target of this compound is the direct interaction between the nuclear protein Menin and the N-terminal region of the Mixed Lineage Leukemia (MLL) protein.[1][2][3] Menin, encoded by the MEN1 gene, acts as a scaffold protein and is a crucial cofactor for the leukemogenic activity of MLL fusion proteins.[4] These fusion proteins, arising from chromosomal translocations involving the MLL gene (also known as KMT2A), are potent oncogenes that drive the development of aggressive acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).
The interaction with Menin is essential for the proper localization of MLL fusion proteins to chromatin and the subsequent transcriptional activation of their target genes, including the HOXA9 and MEIS1 homeobox genes.[1][3] These genes are critical for normal hematopoietic stem cell function, and their aberrant, sustained expression is a hallmark of MLL-rearranged leukemias, leading to a block in differentiation and uncontrolled proliferation.[1] this compound binds to a hydrophobic pocket on the surface of Menin that is normally occupied by a short peptide motif within the N-terminus of MLL, known as the Menin Binding Motif 1 (MBM1).[5][6][7] By competitively binding to this pocket, this compound effectively evicts MLL and its fusion variants from the complex, thereby inhibiting their oncogenic function.
Quantitative Data for this compound
This compound has been characterized as a potent and specific inhibitor of the Menin-MLL interaction. The following table summarizes key quantitative metrics for this compound activity.
| Parameter | Value | Assay Method | Reference |
| IC50 | 648 nM | Fluorescence Polarization | [1][2][3] |
| Kd | 201 nM | Isothermal Titration Calorimetry | [1] |
| Cellular Activity (KOPN-8, MV4;11) | Dose-dependent growth inhibition (0-1.6 µM) | Cell Viability Assay (MTT) | [1] |
| Apoptosis Induction (MV4;11) | Dose-dependent increase in Annexin V positive cells (12.5-50 µM) | Flow Cytometry | [1] |
| Target Gene Downregulation (THP-1) | Reduced expression of HOXA9 and MEIS1 (6.25-25 µM) | Quantitative RT-PCR | [1] |
Signaling Pathway and Mechanism of Action of this compound
The Menin-MLL interaction is a key node in a signaling pathway that leads to leukemogenesis. The following diagram, generated using the DOT language, illustrates this pathway and the mechanism of action of this compound.
Caption: Signaling pathway of the Menin-MLL interaction in normal hematopoiesis and MLL-rearranged leukemia, and the mechanism of this compound inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments to study the biological effects of this compound.
Co-Immunoprecipitation (Co-IP) to Demonstrate Disruption of the Menin-MLL Interaction
This protocol is designed to qualitatively assess the ability of this compound to disrupt the interaction between Menin and an MLL fusion protein (e.g., MLL-AF9) in a cellular context.
Cell Line: HEK293T cells transiently transfected with FLAG-tagged MLL-AF9.
Materials:
-
HEK293T cells
-
Expression vector for FLAG-tagged MLL-AF9
-
Transfection reagent (e.g., Lipofectamine 3000, Thermo Fisher Scientific)
-
DMEM with 10% FBS
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
Co-IP Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitor cocktail.
-
Anti-FLAG M2 affinity gel (Sigma-Aldrich, Cat# A2220)
-
Anti-Menin antibody (e.g., Cell Signaling Technology, Cat# 19893)[1]
-
Anti-FLAG antibody (e.g., Sigma-Aldrich, Cat# F1804)
-
Protein A/G magnetic beads (Thermo Fisher Scientific)
-
SDS-PAGE gels and Western blot reagents
Procedure:
-
Transfection: Seed HEK293T cells and transfect with the FLAG-MLL-AF9 expression vector.
-
Treatment: 24 hours post-transfection, treat the cells with this compound at various concentrations (e.g., 10, 25, 50 µM) or DMSO for 24 hours.
-
Cell Lysis: Harvest cells and lyse in Co-IP Lysis Buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Immunoprecipitation:
-
Incubate the cleared cell lysates with anti-FLAG M2 affinity gel overnight at 4°C with gentle rotation.
-
Alternatively, incubate with an anti-MLL antibody (e.g., Cell Signaling Technology, Cat# 14689) followed by capture with Protein A/G magnetic beads.[2]
-
-
Washing: Wash the beads three times with Co-IP Lysis Buffer.
-
Elution: Elute the protein complexes by boiling the beads in 2x SDS-PAGE loading buffer for 5 minutes.
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with anti-Menin and anti-FLAG antibodies to detect the co-immunoprecipitated Menin and the immunoprecipitated MLL-AF9, respectively. A decrease in the Menin signal in the this compound treated samples indicates disruption of the interaction.
-
Quantitative Real-Time PCR (qRT-PCR) for HOXA9 and MEIS1 Expression
This protocol measures the change in mRNA levels of the MLL target genes HOXA9 and MEIS1 in response to this compound treatment.
Cell Line: MLL-rearranged leukemia cell line (e.g., THP-1, MV4;11).
Materials:
-
MLL-rearranged leukemia cells
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green or TaqMan-based qPCR master mix
-
qPCR instrument
-
Primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or ACTB).
Human Primer Sequences:
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') | Reference |
| HOXA9 | GCCGGCCTTATGGCATTAA | TGGAGGAGAACCACAAGCATAGT | [1] |
| MEIS1 | AAGAGCTGGACCCAAAGATGC | TCTTCGCTCTGCTCTTTGATG | N/A |
Mouse Primer Sequences:
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') | Reference |
| Hoxa9 | GGCAAAGACGGAGAAAACAA | CGGCTCTCGGAGGTAGTAGT | N/A |
| Meis1 | GCAGTTGGCACAAGATACAGGAC | ACTGCTCGGTTGGACTGGTCTA | [7] |
Procedure:
-
Cell Treatment: Treat MLL-rearranged leukemia cells with this compound or DMSO for a specified time (e.g., 48-72 hours).
-
RNA Extraction: Isolate total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform qPCR using the appropriate primers and master mix.
-
Data Analysis: Calculate the relative expression of HOXA9 and MEIS1 normalized to the housekeeping gene using the ΔΔCt method.
Fluorescence Polarization (FP) Assay for Menin-MLL Interaction
This in vitro assay quantitatively measures the inhibitory activity of this compound on the Menin-MLL interaction.
Materials:
-
Purified recombinant human Menin protein
-
Fluorescein (FITC)-labeled MLL MBM1 peptide (residues 4-15 of human MLL: [FITC]-TFTRAALNFPPS)[5][7]
-
This compound (serial dilutions in DMSO)
-
FP Assay Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20.
-
384-well black, low-binding microplates
-
Microplate reader with fluorescence polarization capabilities (Excitation: 485 nm, Emission: 525 nm)
Procedure:
-
Assay Setup: In a 384-well plate, add the FP Assay Buffer.
-
Reagent Addition:
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Measurement: Measure the fluorescence polarization of each well.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for characterizing a Menin-MLL inhibitor like this compound.
Caption: A streamlined experimental workflow for the preclinical evaluation of Menin-MLL inhibitors.
Conclusion
This compound serves as a valuable research tool and a lead compound for the development of targeted therapies against MLL-rearranged leukemias. Its well-defined biological target, potent inhibitory activity, and clear mechanism of action make it an excellent model for studying the critical role of the Menin-MLL interaction in cancer. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate this important therapeutic target and to evaluate novel inhibitors in the drug discovery pipeline.
References
- 1. Menin (E5P1R) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 2. MLL1 (D2M7U) Rabbit mAb (Amino-terminal Antigen) | Cell Signaling Technology [cellsignal.com]
- 3. bosterbio.com [bosterbio.com]
- 4. Menin Polyclonal Antibody (61005ACTMOTIF) [thermofisher.com]
- 5. Molecular Basis of the Mixed Lineage Leukemia-Menin Interaction: IMPLICATIONS FOR TARGETING MIXED LINEAGE LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 7. AID 1244929 - Inhibition of N-terminal thioredoxin His6-tagged full-length human menin expressed in Escherichia coli Rosetta (DE3) cells assessed as reduction in menin interaction with FITC-MBM1 peptide of MLL (4 to 15 residues) by fluorescence polarization assay - PubChem [pubchem.ncbi.nlm.nih.gov]
The Dawn of a New Era in Leukemia Therapy: A Technical Guide to the Discovery and Development of MI-3 and Next-Generation Menin-MLL Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery, mechanism of action, and development of MI-3 and subsequent generations of small molecule inhibitors targeting the critical Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction. This class of inhibitors represents a promising therapeutic strategy for genetically defined leukemias, particularly those with MLL gene rearrangements (MLL-r) or Nucleophosmin 1 (NPM1) mutations.
The Menin-MLL Interaction: A Key Oncogenic Driver
The protein Menin, encoded by the MEN1 gene, acts as a crucial scaffold protein. In the context of MLL-r acute leukemia, Menin binds to the N-terminus of the MLL fusion proteins. This interaction is essential for the recruitment of the MLL complex to chromatin, leading to the aberrant expression of downstream target genes, most notably the HOX and MEIS1 genes.[1] The sustained expression of these genes drives leukemogenesis by promoting cell proliferation and blocking differentiation. Therefore, disrupting the Menin-MLL interaction has emerged as a targeted therapeutic approach for these aggressive leukemias.[2][3]
The Discovery of this compound and the Evolution of Menin-MLL Inhibitors
The journey to clinically relevant Menin-MLL inhibitors began with the discovery of a series of small molecules, including MI-2 and its successor, this compound. These early compounds, identified through high-throughput screening and structure-based drug design, validated the therapeutic potential of targeting the Menin-MLL interaction. While foundational, these initial molecules had limitations in terms of potency and pharmacokinetic properties, paving the way for the development of more advanced compounds.
Subsequent optimization efforts led to the creation of highly potent inhibitors such as MI-503 and MI-3454, which demonstrated significant anti-leukemic activity in both in vitro and in vivo preclinical models.[2][4] More recently, a new wave of inhibitors, including Revumenib (SNDX-5613) and Ziftomenib (KO-539), have entered clinical trials, showing promising results in patients with relapsed or refractory acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[3][5]
Quantitative Data on Key Menin-MLL Inhibitors
The following table summarizes the reported potency of several key Menin-MLL inhibitors against the Menin-MLL interaction and in MLL-rearranged leukemia cell lines.
| Compound | Target/Assay | IC50 (nM) | Reference |
| MI-3454 | Menin-MLL Interaction | 0.51 | [2] |
| MLL-rearranged leukemia cells (MV4;11) | 7-27 | [2] | |
| Ziftomenib (KO-539) | Menin-MLL Interaction | 22 | [5] |
| Revumenib (SNDX-5613) | MLL-rearranged leukemia cells (MV4;11) | ~10-50 (EC50) | [3] |
| MI-503 | Menin-MLL Interaction | ~30 | [2] |
Signaling Pathway and Mechanism of Action
The mechanism of action of Menin-MLL inhibitors is centered on the disruption of the protein-protein interaction between Menin and the MLL1 protein (or its fusion variants). This prevents the tethering of the MLL complex to chromatin at specific gene loci, leading to the downregulation of key leukemogenic genes like HOXA9 and MEIS1. The ultimate cellular consequences are the induction of differentiation and apoptosis in the leukemia cells.
Caption: Mechanism of action of Menin-MLL inhibitors in MLL-rearranged leukemia.
Key Experimental Protocols
The discovery and validation of Menin-MLL inhibitors rely on a series of well-established experimental protocols. Below are detailed methodologies for key assays.
Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
This assay is used to quantify the binding affinity of inhibitors to the Menin-MLL complex.
Principle: The assay measures the fluorescence resonance energy transfer (FRET) between a donor fluorophore (Europium cryptate) and an acceptor fluorophore (XL665).
Protocol:
-
Reagents:
-
Recombinant GST-tagged Menin protein.
-
Biotinylated MLL peptide (corresponding to the Menin-binding motif).
-
Anti-GST antibody labeled with Europium cryptate.
-
Streptavidin-XL665.
-
Assay buffer (e.g., PBS with 0.1% BSA).
-
Test compounds (this compound or other inhibitors).
-
-
Procedure:
-
Add GST-Menin, biotinylated MLL peptide, and the test compound to a 384-well plate.
-
Incubate at room temperature for 30 minutes.
-
Add the anti-GST-Europium cryptate and Streptavidin-XL665 detection mixture.
-
Incubate for 1-2 hours at room temperature in the dark.
-
Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm (donor) and 665 nm (acceptor) after excitation at 320 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm).
-
Plot the HTRF ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell Proliferation Assay (e.g., using MV4;11 cells)
This assay assesses the effect of the inhibitors on the growth of MLL-rearranged leukemia cells.
Principle: Measures the viability of cells after treatment with the inhibitor.
Protocol:
-
Cell Line: MV4;11 (human biphenotypic B myelomonocytic leukemia cell line with an MLL-AF4 fusion).
-
Procedure:
-
Seed MV4;11 cells in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Add serial dilutions of the test compound.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add a viability reagent (e.g., CellTiter-Glo®).
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence signal to the vehicle-treated control.
-
Plot the percentage of viable cells against the inhibitor concentration and calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
In Vivo Xenograft Mouse Model
This model evaluates the anti-tumor efficacy of the inhibitors in a living organism.
Principle: Human leukemia cells are implanted into immunodeficient mice, and the effect of the inhibitor on tumor growth is monitored.
Protocol:
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID or NSG).
-
Procedure:
-
Inject MV4;11 cells subcutaneously into the flank of the mice.
-
Allow tumors to establish to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and vehicle control groups.
-
Administer the test compound (e.g., MI-503 at a specific dose and schedule, such as daily oral gavage).[4]
-
Measure tumor volume and body weight regularly (e.g., every 2-3 days).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate tumor growth inhibition (TGI) at the end of the study.
-
Monitor for any signs of toxicity.
-
Preclinical and Clinical Development Landscape
The development of Menin-MLL inhibitors has progressed rapidly from preclinical studies to clinical trials.
Preclinical Development:
-
Target Validation: Extensive preclinical studies have validated the Menin-MLL interaction as a therapeutic target in MLL-r and NPM1-mutant leukemias.
-
Efficacy in Models: Inhibitors like MI-503 have demonstrated significant efficacy in reducing tumor volume and prolonging survival in mouse models of MLL leukemia.[4]
-
Biomarker Identification: The presence of MLL rearrangements or NPM1 mutations serves as a key biomarker for predicting response to these inhibitors.[1]
Clinical Development: Several Menin-MLL inhibitors are currently in clinical development, with some showing promising early results.
-
Revumenib (SNDX-5613): This potent, orally bioavailable inhibitor has shown encouraging response rates in a Phase 1/2 study in patients with relapsed/refractory KMT2A-rearranged or NPM1-mutant acute leukemias.[3][5]
-
Ziftomenib (KO-539): Another oral inhibitor that has demonstrated clinical activity in patients with relapsed or refractory NPM1-mutant AML.[5]
The clinical development of these agents is ongoing, with studies exploring their use as monotherapy and in combination with other anti-leukemic agents. A significant challenge that has emerged is the potential for acquired resistance through mutations in the MEN1 gene.[1]
Caption: A simplified workflow for the discovery and development of Menin-MLL inhibitors.
Future Directions and Conclusion
The development of Menin-MLL inhibitors, starting from early molecules like this compound, has ushered in a new era of targeted therapy for specific, genetically-defined leukemias. The clinical activity observed with next-generation inhibitors validates this approach and offers new hope for patients with high-risk disease.
Future research will likely focus on:
-
Combination Therapies: Exploring the synergy of Menin-MLL inhibitors with other standard-of-care and novel agents to enhance efficacy and overcome resistance.
-
Mechanisms of Resistance: Further elucidating the mechanisms of acquired resistance to guide the development of next-generation inhibitors and rational combination strategies.
-
Expansion to Other Cancers: Investigating the potential role of the Menin-MLL axis in other solid tumors, which could broaden the therapeutic application of these inhibitors.[2]
References
- 1. A 2024 Update on Menin Inhibitors. A New Class of Target Agents against KMT2A-Rearranged and NPM1-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 2minutemedicine.com [2minutemedicine.com]
- 5. tandfonline.com [tandfonline.com]
The Pivotal Role of the Menin-MLL Interaction in Leukemia: A Technical Guide for Researchers and Drug Developers
An In-depth Examination of the Menin-MLL Axis as a Therapeutic Target in Acute Leukemias
The interaction between menin and the Mixed Lineage Leukemia (MLL) protein is a critical dependency for the development and progression of a significant subset of acute leukemias, particularly those harboring MLL gene rearrangements (MLL-r) or mutations in the nucleophosmin 1 (NPM1) gene. This interaction tethers the MLL complex to chromatin, leading to the aberrant expression of leukemogenic genes, most notably HOXA9 and MEIS1. The essential nature of this protein-protein interaction for leukemic cell survival, but not for normal hematopoiesis, has positioned it as a prime therapeutic target. This technical guide provides a comprehensive overview of the menin-MLL interaction, its role in leukemogenesis, the development of targeted inhibitors, and the experimental methodologies used to study this critical oncogenic axis.
The Molecular Basis of the Menin-MLL Interaction in Leukemogenesis
Menin, a 67 kDa nuclear protein encoded by the MEN1 gene, functions as a scaffold protein.[1][2] In the context of MLL-r leukemia, chromosomal translocations fuse the N-terminal portion of the MLL protein (containing the menin-binding motif) to one of over 80 different partner proteins.[3][4] This fusion protein aberrantly recruits a complex that includes menin to target gene promoters.
The interaction between menin and MLL is characterized by a bivalent binding mode, with two menin-binding motifs (MBM1 and MBM2) in the N-terminus of MLL engaging a deep pocket on the menin protein.[5][6] This high-affinity interaction is essential for the recruitment and stabilization of the MLL fusion protein complex on chromatin, leading to the trimethylation of histone H3 at lysine 4 (H3K4me3) and subsequent transcriptional activation of downstream target genes.[7] The primary downstream effectors, HOXA9 and MEIS1, are transcription factors that drive a leukemogenic program characterized by blocked differentiation and enhanced proliferation of hematopoietic progenitor cells.[2][8]
Therapeutic Targeting of the Menin-MLL Interaction
The dependency of MLL-r leukemias on the menin-MLL interaction has spurred the development of small molecule inhibitors that disrupt this critical protein-protein interface.[2][9] These inhibitors act by binding to the MLL-binding pocket on menin, competitively displacing the MLL fusion protein.[9] This leads to the eviction of the MLL fusion complex from chromatin, a reduction in H3K4me3 marks at target gene promoters, and the downregulation of HOXA9 and MEIS1 expression.[4][7] The ultimate cellular consequences are the induction of differentiation, cell cycle arrest, and apoptosis in MLL-r leukemia cells.[1][10] Several menin-MLL inhibitors, such as revumenib (SNDX-5613) and ziftomenib (KO-539), have shown promising results in clinical trials for patients with relapsed or refractory acute leukemias harboring KMT2A rearrangements or NPM1 mutations.[11][12][13]
Quantitative Data on Menin-MLL Inhibitors
The following tables summarize the in vitro efficacy of several key menin-MLL inhibitors against various MLL-rearranged leukemia cell lines.
| Inhibitor | Cell Line | MLL Fusion | IC50/GI50 (nM) | Citation |
| VTP50469 | MOLM13 | MLL-AF9 | Low nM | [7][9] |
| MV4;11 | MLL-AF4 | Low nM | [2][9][14] | |
| RS4;11 | MLL-AF4 | Moderately Sensitive | [9] | |
| SEM | MLL-AF4 | Moderately Sensitive | [9] | |
| THP1 | MLL-AF9 | Resistant | [9] | |
| ML2 | MLL-AF6 | Resistant | [9] | |
| MI-503 | MV4;11 | MLL-AF4 | 14.7 | [3][5] |
| MOLM13 | MLL-AF9 | 250-570 (GI50) | [3] | |
| MI-463 | MV4;11 | MLL-AF4 | 15.3 | [3][5] |
| MI-3454 | MLL-rearranged cell lines | MLL-AF9, MLL-AF4, MLL-ENL | 7-27 (GI50) | [12] |
| MI-2 | MV4;11 | MLL-AF4 | 446 | [1][5] |
| KOPN-8 | MLL-ENL | 7200 (GI50) | [1] | |
| ML-2 | MLL-AF6 | 8700 (GI50) | [1] | |
| MI-3 | MV4;11 | MLL-AF4 | 648 | [1][5] |
| M-525 | MV4;11 | MLL-AF4 | 3 | [5] |
| M-1121 | MOLM13 | MLL-AF9 | 51.5 | [5] |
| MV4;11 | MLL-AF4 | 51.5 | [5] |
Key Experimental Protocols
Detailed methodologies are crucial for the accurate study of the menin-MLL interaction and the evaluation of its inhibitors.
Co-Immunoprecipitation (Co-IP) to Detect Menin-MLL Interaction
This protocol is designed to verify the interaction between menin and MLL fusion proteins in leukemia cells.
-
Cell Lysis:
-
Harvest approximately 20-50 million leukemia cells.
-
Wash cells with ice-cold PBS.
-
Lyse cells in 1 ml of ice-cold Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by adding 20 µl of Protein A/G agarose beads and incubating for 1 hour at 4°C with rotation.
-
Centrifuge at 1,000 x g for 5 minutes at 4°C and collect the supernatant.
-
Add 2-5 µg of anti-menin or anti-MLL antibody to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
Add 40 µl of Protein A/G agarose beads and incubate for 2-4 hours at 4°C with rotation.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation at 1,000 x g for 5 minutes at 4°C.
-
Wash the beads 3-5 times with 1 ml of ice-cold Co-IP lysis buffer.
-
After the final wash, aspirate the supernatant completely.
-
Elute the protein complexes by adding 50 µl of 2x SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against both menin and MLL to detect the co-immunoprecipitated proteins.
-
Chromatin Immunoprecipitation (ChIP) for MLL Fusion Protein Target Genes
This protocol allows for the investigation of MLL fusion protein occupancy at the promoters of target genes like HOXA9 and MEIS1.
-
Cross-linking:
-
Treat 10-20 million leukemia cells with 1% formaldehyde in culture medium for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
-
Cell Lysis and Chromatin Sonication:
-
Wash cells with ice-cold PBS and lyse them to release nuclei.
-
Resuspend the nuclear pellet in a sonication buffer (e.g., 50 mM HEPES-KOH, pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% sodium deoxycholate, 0.1% SDS, and protease inhibitors).
-
Sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
-
Immunoprecipitation:
-
Pre-clear the sonicated chromatin with Protein A/G agarose beads.
-
Incubate the pre-cleared chromatin with an antibody against the N-terminus of MLL overnight at 4°C.
-
Add Protein A/G agarose beads to capture the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the chromatin complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a PCR purification kit.
-
-
Quantitative PCR (qPCR) Analysis:
-
Perform qPCR on the purified DNA using primers specific for the promoter regions of HOXA9 and MEIS1.
-
Analyze the data to determine the relative enrichment of the target gene promoters in the MLL immunoprecipitated sample compared to a negative control (e.g., IgG).
-
Visualizing Key Pathways and Processes
Diagrams generated using Graphviz (DOT language) provide clear visual representations of the complex molecular interactions and experimental workflows.
Caption: Menin-MLL signaling pathway in leukemia.
References
- 1. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of VTP-50469, a menin-MLL1 inhibitor, against Ewing sarcoma xenograft models by the pediatric preclinical testing consortium | RTI [rti.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Menin inhibitor ziftomenib (KO-539) synergizes with drugs targeting chromatin regulation or apoptosis and sensitizes acute myeloid leukemia with MLL rearrangement or NPM1 mutation to venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cms.syndax.com [cms.syndax.com]
- 7. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AID 1768 - qHTS Assay for Inhibitors Targeting the Menin-MLL Interaction in MLL Related Leukemias: Competition With Texas Red Labeled MLL-derived Mutant Peptide - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. Kura Oncology Development Candidate KO-539 Shows Robust Preclinical Anti-Tumor Activity in NPM1- and DNMT3A-Mutant AML | Kura Oncology, Inc. [kuraoncology.gcs-web.com]
- 11. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Revumenib (SNDX-5613): a promising menin inhibitor for the management of relapsed and refractory acute myeloid leukaemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of VTP-50469, a Menin-MLL1 Inhibitor, Against Ewing Sarcoma Xenograft Models by the Pediatric Preclinical Testing Consortium - PMC [pmc.ncbi.nlm.nih.gov]
The MI-3 Effect on HOXA9 and MEIS1 Expression: A Technical Guide for Researchers
An In-depth Analysis of the Menin-MLL Inhibitor MI-3 in Modulating Key Oncogenic Transcription Factors in Acute Leukemia
This technical guide provides a comprehensive overview of the small molecule inhibitor this compound and its impact on the expression of the critical oncoproteins HOXA9 and MEIS1, which are frequently dysregulated in acute myeloid leukemia (AML). This document is intended for researchers, scientists, and drug development professionals actively involved in the fields of oncology, hematology, and cancer drug discovery. Herein, we detail the underlying mechanism of action, present quantitative data on its efficacy, provide detailed experimental protocols for key assays, and visualize the relevant biological pathways and experimental workflows.
Introduction: Targeting the Menin-MLL Axis in Leukemia
Acute leukemias, particularly those with rearrangements of the Mixed Lineage Leukemia (MLL) gene, are characterized by the aberrant expression of homeobox (HOX) genes and their cofactor, MEIS1. HOXA9 and MEIS1 are transcription factors that play a pivotal role in normal hematopoiesis, but their sustained overexpression is a key driver of leukemogenesis. The interaction between the protein menin and MLL fusion proteins is essential for the upregulation of HOXA9 and MEIS1, making this protein-protein interaction a prime therapeutic target.
This compound is a potent and specific small molecule inhibitor that disrupts the menin-MLL interaction. By binding to menin, this compound effectively blocks the recruitment of the MLL fusion protein complex to the promoter regions of target genes like HOXA9 and MEIS1, leading to their transcriptional repression. This guide delves into the specifics of this compound's effects and provides the necessary technical details for its investigation in a laboratory setting.
Mechanism of Action: this compound Inhibition of the Menin-MLL Interaction
The core mechanism of this compound action is the disruption of the oncogenic transcriptional program driven by MLL fusion proteins. In MLL-rearranged leukemias, the fusion protein aberrantly recruits a complex of proteins, including menin, to chromatin. Menin acts as a scaffold, and its interaction with the N-terminus of MLL is critical for the histone methyltransferase activity of the complex, which leads to the trimethylation of histone H3 at lysine 4 (H3K4me3) at the promoter regions of target genes, including HOXA9 and MEIS1. This epigenetic mark is associated with active gene transcription.
This compound and its analogs bind to a pocket on menin that is essential for its interaction with MLL. This competitive inhibition prevents the stable association of the MLL fusion protein with chromatin, leading to a reduction in H3K4me3 marks and subsequent downregulation of HOXA9 and MEIS1 gene expression. The suppression of these key oncogenes inhibits leukemia cell proliferation, induces apoptosis, and promotes differentiation.
Figure 1: Signaling pathway of Menin-MLL interaction and its inhibition by this compound.
Quantitative Effects of Menin-MLL Inhibitors on HOXA9 and MEIS1 Expression
The following tables summarize the quantitative data on the efficacy of this compound and other menin-MLL inhibitors in various leukemia cell lines.
Table 1: Inhibitory Concentrations (IC50) of Menin-MLL Inhibitors
| Compound | Cell Line | IC50 (nM) | Assay Type | Reference |
| This compound | KOPN-8, MV4;11 | Effective dose-dependent growth inhibition | Not specified | |
| MI-2 | MV-4-11 | 446 | Not specified | |
| This compound | MV-4-11 | 648 | Not specified | |
| MI-503 | MLL-rearranged cell lines | 250 - 570 | Growth suppression | |
| MI-463 | MLL-rearranged cell lines | Not specified | Growth suppression | |
| MI-3454 | MV-4-11, MOLM-13, KOPN-8, SEM, RS4-11 | 7 - 27 | MTT cell viability |
Table 2: Downregulation of HOXA9 and MEIS1 Expression by Menin-MLL Inhibitors
| Compound | Cell Line / Model | Treatment Conditions | HOXA9 Downregulation | MEIS1 Downregulation | Reference |
| This compound | THP-1 cells | 6.25-25 μM; 6 days | Substantially reduced | Substantially reduced | |
| MI-2 | MLL-AF9 transduced BMCs | 12.5-25 μM; 6 days | > 80% decrease | > 80% decrease | |
| MI-503 | MLL-AF9 BMCs | Sub-micromolar | Markedly reduced | Markedly reduced | |
| MI-463 | MLL-AF9 BMCs | Sub-micromolar | Markedly reduced | Markedly reduced | |
| MI-3454 | MV-4-11, MOLM13 cells | ≤ 50 nM | Downregulated | Downregulated |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effect of this compound on the menin-MLL interaction and subsequent gene expression changes.
Cell Viability Assay (MTT Assay)
This protocol is adapted for leukemia cell lines grown in suspension.
Materials:
-
Leukemia cell lines (e.g., MV4;11, THP-1)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound inhibitor (dissolved in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete culture medium.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a DMSO-only control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value.
Figure 2: Experimental workflow for the MTT cell viability assay.
Quantitative Real-Time PCR (qRT-PCR) for HOXA9 and MEIS1
Materials:
-
Treated and untreated leukemia cells
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qRT-PCR master mix (e.g., SYBR Green)
-
Primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH, ACTB)
-
qRT-PCR instrument
Procedure:
-
Cell Lysis and RNA Extraction: Lyse cells treated with this compound and a DMSO control, and extract total RNA according to the manufacturer's protocol.
-
RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qRT-PCR Reaction Setup: Prepare the qRT-PCR reaction mix containing cDNA, forward and reverse primers, SYBR Green master mix, and nuclease-free water.
-
qRT-PCR Amplification: Perform the qRT-PCR on a real-time PCR system with appropriate cycling conditions.
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in HOXA9 and MEIS1 expression, normalized to the housekeeping gene and relative to the DMSO control.
Co-Immunoprecipitation (Co-IP) for Menin-MLL Interaction
Materials:
-
Leukemia cells (e.g., MV4;11)
-
This compound inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody against menin or MLL
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE gels and Western blotting reagents
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound or DMSO for the desired time, then lyse the cells in cold lysis buffer.
-
Pre-clearing: Incubate the cell lysate with control IgG and protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody (anti-menin or anti-MLL) overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads to the lysate and incubate for 1-2 hours to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with wash buffer to remove unbound proteins.
-
Elution: Elute the protein complexes from the beads using elution buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against menin and MLL to detect the co-immunoprecipitated proteins.
Figure 3: Workflow for Co-Immunoprecipitation of the Menin-MLL complex.
Conclusion
The menin-MLL inhibitor this compound represents a promising therapeutic strategy for acute leukemias characterized by MLL rearrangements. Its mechanism of action, centered on the disruption of the menin-MLL interaction and the subsequent downregulation of the key oncogenes HOXA9 and MEIS1, is well-supported by preclinical data. This technical guide provides a foundational understanding and practical protocols for researchers to further investigate the effects of this compound and other menin-MLL inhibitors. The continued exploration of this class of compounds holds significant potential for the development of novel, targeted therapies for this challenging disease.
MI-3: A Technical Guide to its Function as an Inhibitor of the Menin-MLL Interaction
This document provides a comprehensive technical overview of MI-3, a small molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction. While not a direct histone methyltransferase (HMT) inhibitor, this compound effectively abrogates the HMT activity of MLL fusion proteins on target genes by disrupting a critical protein-protein interaction, making it a valuable tool for research and a precursor for therapeutic development in MLL-rearranged leukemias.
Core Mechanism of Action
Mixed Lineage Leukemia (MLL) gene translocations create oncogenic fusion proteins that are dependent on an interaction with the tumor suppressor protein Menin for their leukemogenic activity. Menin acts as a scaffold, tethering the MLL fusion protein complex to chromatin at specific gene loci, such as the HOX genes. This localization facilitates histone H3 lysine 4 (H3K4) methylation by the MLL complex, leading to aberrant gene expression and leukemic transformation.
This compound is a potent, cell-permeable small molecule that directly binds to Menin. This binding event physically obstructs the interaction site for MLL, leading to the dissociation of the Menin-MLL fusion protein complex from its target genes. The downstream consequence is a reduction in H3K4 methylation at these sites and the transcriptional repression of key oncogenes, such as HOXA9 and MEIS1.[1][2][3] This ultimately induces cell cycle arrest, apoptosis, and differentiation in MLL-rearranged leukemia cells.[1][4]
Quantitative Data Presentation
The following tables summarize the key quantitative metrics defining the biochemical and cellular activity of this compound.
Table 1: Biochemical Activity of this compound
| Parameter | Description | Value | Reference(s) |
| IC₅₀ | Half-maximal inhibitory concentration for the Menin-MLL interaction, determined by Fluorescence Polarization. | 648 nM | [1][2][3][5][6] |
| Kd | Dissociation constant for the binding of this compound to Menin. | 201 nM | [1][7] |
Table 2: Cellular Activity of this compound in Leukemia Models
| Cell Line | MLL Status | Assay Type | Endpoint | Concentration / Duration | Outcome | Reference(s) |
| HEK293 | Transfected MLL-AF9 | Co-IP | Menin-MLL-AF9 Interaction | 12.5 - 50 µM | Effective inhibition of interaction | [1][3] |
| KOPN-8 | MLL-ENL | Growth Inhibition | Dose-dependent growth inhibition | 0 - 1.6 µM / 72 hours | Effective growth inhibition | [1][4] |
| MV4;11 | MLL-AF4 | Growth Inhibition | Dose-dependent growth inhibition | 0 - 1.6 µM / 72 hours | Effective growth inhibition | [1][4] |
| MV4;11 | MLL-AF4 | Apoptosis Assay | Annexin V / PI Staining | 12.5 - 50 µM / 48 hours | Dose-dependent increase in apoptosis | [1][4] |
| THP-1 | MLL-AF9 | Gene Expression | qRT-PCR of HOXA9 & MEIS1 | 6.25 - 25 µM / 6 days | Substantially reduced expression | [1][8] |
| Murine BMCs | MLL-AF9 / MLL-ENL | Growth Inhibition | IC₅₀ | ~5 µM | Inhibition of growth | [7] |
Experimental Protocols
Detailed methodologies for key assays used to characterize this compound are provided below, accompanied by workflow diagrams.
Fluorescence Polarization (FP) Assay for Menin-MLL Inhibition
This biochemical assay quantitatively measures the ability of a compound to disrupt the interaction between Menin and a peptide derived from MLL.
Methodology:
-
Reagents Preparation:
-
Assay Buffer: Prepare appropriate buffer for the FP assay.
-
Menin Protein: Recombinant human Menin is diluted to a final concentration of 150 nM.
-
FITC-MBM1 Peptide: A fluorescein isothiocyanate (FITC)-labeled peptide corresponding to the Menin-binding motif of MLL is diluted to a final concentration of 15 nM.[2][3]
-
This compound Compound: Prepare serial dilutions of this compound in DMSO.
-
-
Assay Procedure:
-
In a 384-well plate, mix the Menin protein and FITC-MBM1 peptide.[2][3]
-
Incubate the mixture for 1 hour at room temperature in the dark to allow for complex formation.[2][3]
-
Add 0.2 µL of serially diluted this compound or DMSO (as a control) to the wells, achieving a final DMSO concentration of 1%.[2]
-
Incubate the plate for an additional 1 hour at room temperature in the dark.[2][3]
-
-
Data Acquisition:
-
Data Analysis:
-
The change in fluorescence polarization is plotted against the inhibitor concentration.
-
Calculate the IC₅₀ value by fitting the data to a dose-response curve.
-
Cell-Based Assays for Proliferation and Apoptosis
These assays determine the effect of this compound on the viability and apoptotic status of MLL-rearranged leukemia cells.
Methodology:
-
Cell Culture:
-
Culture human MLL leukemia cell lines (e.g., MV4;11, KOPN-8) in appropriate media and conditions.
-
-
Compound Treatment:
-
Seed cells in 96-well plates at a predetermined density.
-
Treat cells with various concentrations of this compound or DMSO vehicle control.
-
-
Incubation:
-
Incubate cells for a specified period (e.g., 72 hours for proliferation, 48 hours for apoptosis).[1]
-
-
Endpoint Analysis:
-
For Proliferation (MTT Assay):
-
Add MTT reagent to each well and incubate to allow for formazan crystal formation.
-
Solubilize the crystals using a solubilization buffer.
-
Measure absorbance at a specific wavelength to determine cell viability.
-
-
For Apoptosis (Annexin V/PI Staining):
-
Harvest the cells and wash with PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubate in the dark.
-
Analyze the stained cells using a flow cytometer to quantify early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live (Annexin V-/PI-) cells.[1][4]
-
-
Quantitative RT-PCR for Gene Expression Analysis
This protocol is used to measure changes in the expression of MLL target genes following treatment with this compound.
Methodology:
-
Cell Treatment:
-
Culture THP-1 cells and treat with this compound (e.g., 6.25-25 µM) or DMSO for an extended period (e.g., 6 days), replenishing the compound and media as needed.[1]
-
-
RNA Extraction:
-
Harvest the cells and extract total RNA using a suitable kit (e.g., RNeasy Kit).
-
Assess RNA quality and quantity.
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing cDNA, primers for target genes (HOXA9, MEIS1) and a housekeeping gene (e.g., 18S rRNA), and a fluorescent dye (e.g., SYBR Green).[4]
-
Run the qPCR reaction in a real-time PCR machine.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression changes using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound (Menin-MLL Inhibitor) Datasheet DC Chemicals [dcchemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound (Menin-MLL Inhibitor) Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. researchgate.net [researchgate.net]
The Structural Basis of MI-3 Inhibition of Menin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the structural and molecular principles underlying the inhibition of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction by the small molecule inhibitor, MI-3. Menin is a critical oncogenic cofactor for MLL fusion proteins, which are drivers of aggressive acute leukemias. The disruption of the menin-MLL interaction has emerged as a promising therapeutic strategy, and this compound represents a key chemical probe in understanding and advancing this approach.
Quantitative Analysis of Menin-MLL Inhibitors
The development of small molecule inhibitors targeting the menin-MLL interaction has yielded several potent compounds. The following tables summarize the key quantitative data for this compound and its structural analogs, providing a comparative overview of their biochemical and cellular activities.
Table 1: In Vitro Binding Affinity and Inhibitory Potency of Menin-MLL Inhibitors
| Compound | IC50 (nM) | Kd (nM) | Method | Reference |
| This compound | 648 | 201 | Fluorescence Polarization | |
| MI-2 | 446 | 158 | Fluorescence Polarization, ITC | |
| MI-2-2 | 46 (vs MBM1), 520 (vs MLL bivalent fragment) | 22 | Fluorescence Polarization, ITC | |
| MI-463 | 15.3 | - | Fluorescence Polarization | |
| MI-503 | 14.7 | - | Fluorescence Polarization | |
| MI-1481 | 3.6 | - | Fluorescence Polarization |
IC50: Half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Kd: Dissociation constant, a measure of the binding affinity between a ligand and a protein. A lower Kd indicates a higher binding affinity. ITC: Isothermal Titration Calorimetry
Table 2: Cellular Activity of Menin-MLL Inhibitors in MLL-Rearranged Leukemia Cell Lines
| Compound | Cell Line | GI50 (µM) | Downstream Effects | Reference |
| This compound | KOPN-8, MV4;11 | Effective dose-dependent growth inhibition | Induces apoptosis, reduces HOXA9 and MEIS1 expression | |
| MI-2 | MLL-AF9 transduced BMCs | ~5 | Blocks proliferation | |
| MI-2-2 | MV4;11 | 3 | Induces apoptosis and G0/G1 cell-cycle arrest | |
| MI-463 | MLL-AF9 transformed BMCs | 0.23 | Induces differentiation | |
| MI-503 | MLL-AF9 transformed BMCs | 0.22 | Induces differentiation |
GI50: Half-maximal growth inhibition concentration, the concentration of a drug that causes 50% inhibition of cellular growth. BMC: Bone Marrow Cells
Signaling Pathway and Mechanism of Inhibition
The interaction between menin and MLL (or MLL fusion proteins) is a critical dependency for the development and maintenance of MLL-rearranged leukemias. Small molecule inhibitors, such as this compound, physically occupy the MLL binding pocket on the menin protein, leading to the disruption of this crucial protein-protein interaction.
The Menin-MLL Signaling Pathway in Leukemia
In MLL-rearranged leukemias, the N-terminal portion of MLL, which contains the menin-binding motif, is fused to a partner protein. This fusion protein requires interaction with menin to be recruited to chromatin and to aberrantly activate the transcription of target genes, most notably the HOXA gene cluster and MEIS1. The overexpression of these genes leads to a block in hematopoietic differentiation and uncontrolled cell proliferation, the hallmarks of leukemia.
Caption: The Menin-MLL signaling pathway in MLL-rearranged leukemia.
Mechanism of this compound Inhibition
This compound and its analogs are competitive inhibitors that bind directly to a hydrophobic pocket on the surface of menin, the same pocket that recognizes the N-terminal fragment of MLL. By occupying this pocket, this compound physically blocks the interaction between menin and the MLL fusion protein. This prevents the recruitment of the fusion protein to chromatin, leading to the downregulation of HOXA9 and MEIS1 expression, and subsequently, the induction of differentiation and apoptosis in leukemic cells.
Early Research on Thienopyrimidine Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The thienopyrimidine scaffold, a fused heterocyclic ring system structurally analogous to purines, has emerged as a privileged structure in medicinal chemistry.[1][2] Its unique structural characteristics provide a versatile platform for designing potent inhibitors of various enzymes, particularly protein kinases, which has led to the development of numerous therapeutic agents.[3] This technical guide delves into the foundational research on thienopyrimidine inhibitors, focusing on their early development as kinase inhibitors, and providing a comprehensive overview of their synthesis, mechanism of action, and preclinical evaluation.
Core Structure and Early Synthesis
Thienopyrimidines consist of a thiophene ring fused to a pyrimidine ring, resulting in three possible isomers: thieno[2,3-d]pyrimidine, thieno[3,2-d]pyrimidine, and thieno[3,4-d]pyrimidine.[1] Early synthetic strategies primarily involved the construction of the pyrimidine ring from aminothiophene derivatives.[1] A common approach has been the synthesis of a thienopyrimidin-4-one intermediate, which allows for further functionalization at position 4.[1]
A representative early synthetic scheme for a thieno[3,2-b]pyrimidine core involved the modification of a literature procedure to prepare 7-chloro-2-bromo-theino[3,2-b]pyrimidine, a key intermediate for exploring structure-activity relationships (SAR).[4]
Early Development as Kinase Inhibitors
The structural similarity of thienopyrimidines to the purine core of ATP, the ubiquitous phosphate donor in kinase-catalyzed reactions, made them attractive candidates for kinase inhibitor development. Much of the early research focused on their potential as anticancer agents by targeting key kinases involved in cell signaling pathways.[5][6]
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibitors
Novel classes of thienopyrimidines and thienopyridines were identified as potent inhibitors of VEGFR-2 kinase, a key mediator of angiogenesis.[4][7] Early efforts focused on establishing the SAR to enhance potency and selectivity against other kinases, such as the epidermal growth factor receptor (EGFR).[4][7]
Table 1: Early Thienopyrimidine and Thienopyridine Inhibitors of VEGFR-2 Kinase
| Compound | R Group | VEGFR-2 IC50 (µM) | EGFR IC50 (µM) | Selectivity (EGFR/VEGFR-2) |
| 1 | - | - | - | 0.038 |
| 45 | CH2NHCH2CH2OH | 0.004 | 0.003 | 0.8 |
| 46 | CH2NH(CH2)3OH | 0.003 | 0.14 | 47 |
| 47 | CH2-N-piperazine | 0.007 | 0.003 | 2.3 |
| 48 | CH2NH(CH2)2OH | 0.004 | 0.009 | 3.3 |
| 49 | CH2NH(CH2)2OH | 0.006 | 0.002 | 0.3 |
| 50 | CH2-N-morpholine | 0.005 | 0.03 | 5.6 |
| 51 | - | 0.003 | 0.14 | 47 |
| 52 | - | 0.003 | 0.25 | 83 |
| 53 | - | 0.005 | 0.5 | 100 |
| 54 | - | 0.005 | 0.657 | 135 |
| 55 | - | 0.004 | 1 | 250 |
| 56 | - | 0.005 | 1.25 | 250 |
Data extracted from Munchhof et al., Bioorg. Med. Chem. Lett. 2004.[4]
Phosphoinositide 3-Kinase (PI3K) Inhibitors
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth and survival, and its dysregulation is common in cancer. Thienopyrimidine derivatives were investigated as inhibitors of this pathway.[8][9] GDC-0941 was one of the first thienopyrimidine-based PI3K inhibitors to enter clinical trials.[8] Subsequent research led to the discovery of potent PI3K/mTOR dual inhibitors like GNE-477 and GDC-0980.[8] Rational drug design led to the development of novel thienopyrimidine series with nanomolar PI3Kα inhibitory potency and high selectivity against mTOR kinase.[9]
Table 2: Potency and Selectivity of Early Thienopyrimidine PI3K Inhibitors
| Compound | PI3Kα IC50 (nM) | mTOR IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) |
| 6g | 0.8 | >1000 | 15 | 1.2 | 18 |
| 6k | 0.9 | >1000 | 25 | 1.5 | 20 |
Data extracted from Heffron et al., Bioorg. Med. Chem. Lett. 2016.[9]
Aurora Kinase Inhibitors
Aurora kinases are essential for mitotic progression, making them attractive targets for cancer therapy. A high-throughput screening (HTS) campaign identified a pyrrolopyrimidine compound, which, after scaffold hopping to a thienopyrimidine core, led to a series of potent and selective Aurora kinase inhibitors.[10]
Other Early Research Areas
Beyond kinase inhibition for cancer, early research explored thienopyrimidines as anti-infective agents. A high-throughput screen identified two thienopyrimidine compounds that selectively inhibited Helicobacter pylori.[11][12] The mechanism of action was determined to be the inhibition of the respiratory complex I subunit NuoD.[11][12]
Experimental Protocols
Kinase Inhibition Assay (General Protocol)
A common method for determining the inhibitory activity of compounds against protein kinases involves a biochemical assay that measures the phosphorylation of a substrate.
-
Reagents and Materials:
-
Recombinant human kinase (e.g., VEGFR-2, PI3Kα, Aurora A).
-
ATP (Adenosine triphosphate).
-
Substrate (e.g., a synthetic peptide or protein).
-
Thienopyrimidine inhibitor (test compound).
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™).
-
384-well microplates.
-
-
Procedure:
-
The kinase, substrate, and test compound are pre-incubated in the assay buffer in a microplate well.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., room temperature or 30°C).
-
The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified using a suitable detection method.
-
IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.
-
Cell-Based Proliferation Assay
To assess the cytotoxic or anti-proliferative effects of the inhibitors on cancer cells, a cell-based assay is typically performed.
-
Reagents and Materials:
-
Cancer cell line (e.g., HUVEC for VEGFR-2, PC-3 for PI3K).
-
Cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS).
-
Thienopyrimidine inhibitor.
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT).
-
96-well or 384-well cell culture plates.
-
-
Procedure:
-
Cells are seeded into microplates and allowed to adhere overnight.
-
The cells are then treated with serial dilutions of the thienopyrimidine inhibitor.
-
After a defined incubation period (e.g., 72 hours), a cell viability reagent is added.
-
The signal (luminescence, fluorescence, or absorbance) is measured, which is proportional to the number of viable cells.
-
IC50 values are calculated from the dose-response curves.
-
Signaling Pathways and Experimental Workflows
VEGFR-2 Signaling Pathway
VEGF binding to its receptor, VEGFR-2, triggers dimerization and autophosphorylation of the intracellular tyrosine kinase domain. This initiates a downstream signaling cascade involving key pathways like RAS/RAF/MEK/ERK and PI3K/AKT, ultimately leading to endothelial cell proliferation, migration, and survival, which are crucial for angiogenesis.
Caption: VEGFR-2 signaling pathway and the point of inhibition by thienopyrimidines.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is activated by growth factors and other stimuli. PI3K phosphorylates PIP2 to PIP3, which in turn activates AKT. AKT then modulates a variety of downstream targets, including mTOR, to promote cell growth, proliferation, and survival.
Caption: PI3K/AKT/mTOR signaling pathway and the point of inhibition by thienopyrimidines.
General Workflow for Thienopyrimidine Inhibitor Development
The early development of thienopyrimidine inhibitors typically followed a structured workflow, from initial screening to preclinical evaluation.
Caption: A generalized workflow for the early discovery and development of thienopyrimidine inhibitors.
References
- 1. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Recent updates on thienopyrimidine derivatives as anticancer agents | Semantic Scholar [semanticscholar.org]
- 3. Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori That Act through Inhibition of the Respiratory Complex I - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of MI-3 in Blocking Leukemic Transformation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action and preclinical evidence for MI-3, a small molecule inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction, in blocking the progression of acute leukemia. This document outlines the core signaling pathways, summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of these processes to support further research and drug development efforts in this area.
Core Mechanism of Action: Disrupting the Menin-MLL Axis
Acute leukemias, particularly those with rearrangements of the MLL1 gene (also known as KMT2A) or mutations in the Nucleophosmin 1 (NPM1) gene, are critically dependent on the interaction between the protein menin and the N-terminus of MLL1 or MLL fusion proteins. Menin acts as a scaffold, tethering the MLL1 complex to chromatin, which is essential for the transcriptional activation of key leukemogenic target genes, most notably HOXA9 and MEIS1. The aberrant and sustained expression of these homeobox genes drives the proliferation of leukemia cells and blocks their differentiation.
This compound and its analogs are small molecules designed to competitively bind to a pocket on the surface of menin that is normally occupied by MLL1. By occupying this pocket, this compound directly blocks the menin-MLL1 interaction. This disruption prevents the recruitment of the MLL1 histone methyltransferase complex to target gene promoters, leading to a reduction in histone H3 lysine 4 (H3K4) trimethylation and H3K79 dimethylation. The consequence is the transcriptional repression of HOXA9 and MEIS1, which in turn inhibits the growth of MLL-rearranged leukemia cells and induces their differentiation.[1]
Signaling Pathway Diagram
The following diagram illustrates the central role of the menin-MLL interaction in MLL-rearranged leukemia and the mechanism of inhibition by this compound.
Quantitative Data on Menin-MLL Inhibitors
The following tables summarize the in vitro and in vivo efficacy of this compound and other relevant menin-MLL inhibitors. These compounds show potent and selective activity against leukemia cells harboring MLL translocations.
In Vitro Efficacy of Menin-MLL Inhibitors
| Compound | Cell Line | MLL Status | IC50 / GI50 (nM) | Key Downstream Genes Affected | Reference |
| MI-2/MI-3 | MV-4-11 | MLL-AF4 | 446 / 648 | HOXA9, MEIS1 | [1] |
| MI-2/MI-3 | THP-1 | MLL-AF9 | Not specified | HOXA9, MEIS1 | [1] |
| MI-463 | Various MLL | MLL fusions | 15.3 | FLT3, PBX3, MEIS1, HOXA10, HOXA9 | [1] |
| MI-503 | MV-4-11 | MLL-AF4 | 14.7 | FLT3, PBX3, MEIS1, HOXA10, HOXA9 | [1] |
| MI-503 | Various MLL | MLL fusions | 250 - 570 | Not specified | [2] |
| MI-3454 | Various MLL | MLL fusions | 0.51 | HOXA9, MEIS1, FLT3 | [1][3] |
In Vivo Efficacy of Menin-MLL Inhibitors in Mouse Models
| Compound | Mouse Model | Dosing | Key Outcomes | Reference |
| MI-463 | MLL-AF9 murine leukemia | Not specified | Substantial extension of survival | [2] |
| MI-463 | MLL leukemia xenograft | 35 mg/kg daily | ~3-fold decrease in tumor volume at 28 days | [4] |
| MI-503 | MV-4-11 xenograft | Not specified | Blocks tumor growth, improves survival | [1] |
| MI-503 | MLL leukemia xenograft | 60 mg/kg daily | ~8-fold decrease in tumor volume at 35 days | [4] |
| MI-3454 | MLL-rearranged & NPM1-mutated PDX | Not specified | Induced complete remission or regression | [3][5] |
Key Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are protocols for key experiments used to characterize the activity of this compound and other menin-MLL inhibitors.
Cell Proliferation and Viability Assay
This protocol is used to determine the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) of a compound on leukemia cell lines.
-
Cell Culture: Culture MLL-rearranged (e.g., MV-4-11, THP-1) and MLL-wildtype (e.g., K562, REH) leukemia cells in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C and 5% CO2.
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well.
-
Compound Treatment: Prepare serial dilutions of this compound or other inhibitors in culture medium. Add the diluted compounds to the wells, ensuring a final DMSO concentration of <0.1%. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plates for 72-96 hours.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, Promega) to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle-treated controls. Plot the normalized values against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to calculate the IC50/GI50 value.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is used to quantify the changes in the expression of MLL target genes like HOXA9 and MEIS1 following treatment with an inhibitor.
-
Cell Treatment: Treat leukemia cells (e.g., THP-1) with this compound at a concentration near its IC50 for a specified time (e.g., 24-48 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
qRT-PCR: Perform real-time PCR using a qPCR instrument, cDNA template, gene-specific primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH), and a fluorescent dye-based detection chemistry (e.g., SYBR Green).
-
Data Analysis: Calculate the relative gene expression using the delta-delta Ct (ΔΔCt) method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the vehicle-treated controls.
Mouse Xenograft Model for In Vivo Efficacy
This protocol assesses the anti-tumor activity of a compound in a living organism.
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG mice).
-
Cell Implantation: Subcutaneously implant a suspension of human MLL-rearranged leukemia cells (e.g., 5-10 million MV-4-11 cells) into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer the compound (e.g., MI-503 at 60 mg/kg) or vehicle control daily via oral gavage or another appropriate route.[4]
-
Monitoring: Monitor tumor volume (measured with calipers) and body weight regularly (e.g., 2-3 times per week).
-
Endpoint: Continue treatment for a defined period (e.g., 28-35 days) or until tumors in the control group reach a predetermined maximum size.[4]
-
Data Analysis: Compare the tumor growth curves and final tumor volumes between the treated and control groups to assess efficacy.
Workflow and Logic Diagrams
Visualizing experimental workflows can clarify complex procedures. The following diagrams, created using the DOT language, outline the key steps in the protocols described above.
Cell Viability Assay Workflow
Gene Expression Analysis Workflow
Conclusion and Future Directions
This compound and the broader class of menin-MLL inhibitors represent a promising targeted therapy for acute leukemias driven by MLL rearrangements or NPM1 mutations. By disrupting a key protein-protein interaction essential for the leukemogenic transcriptional program, these compounds induce cell differentiation and apoptosis in a highly specific manner. The preclinical data, including potent in vitro activity and significant in vivo efficacy, have provided a strong rationale for the clinical development of next-generation menin inhibitors. Future research should continue to focus on optimizing the pharmacokinetic and pharmacodynamic properties of these inhibitors, exploring combination therapies to overcome potential resistance mechanisms, and identifying robust biomarkers to select patients most likely to benefit from this therapeutic approach.
References
- 1. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2minutemedicine.com [2minutemedicine.com]
- 5. semanticscholar.org [semanticscholar.org]
Methodological & Application
Application Notes and Protocols for the Use of MI-3 in a Mouse Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
MI-3 is a potent small molecule inhibitor of the protein-protein interaction between Menin and Mixed Lineage Leukemia 1 (MLL1).[1] This interaction is crucial for the oncogenic activity of MLL fusion proteins, which are common drivers of acute leukemias.[2][3] By disrupting the Menin-MLL1 complex, this compound and similar inhibitors block the recruitment of this complex to target genes, leading to the downregulation of key oncogenes such as HOXA9 and MEIS1, induction of apoptosis, and inhibition of cancer cell proliferation.[1][2] Preclinical studies on Menin-MLL1 inhibitors have demonstrated significant anti-tumor activity in various cancer models, including leukemia and hepatocellular carcinoma.[1][4][5]
These application notes provide a detailed protocol for the use of this compound in a mouse xenograft model, based on established methodologies for similar Menin-MLL1 inhibitors. It is intended to guide researchers in designing and executing in vivo efficacy studies.
Mechanism of Action: The Menin-MLL1 Signaling Pathway
The MLL1 protein is a histone methyltransferase that plays a critical role in regulating gene expression. In certain cancers, particularly acute leukemias, chromosomal translocations lead to the formation of MLL fusion proteins. These fusion proteins require interaction with the scaffold protein Menin to exert their oncogenic function. The Menin-MLL1 complex is recruited to the promoter regions of target genes, leading to histone H3 lysine 4 (H3K4) methylation and subsequent transcriptional activation of genes that promote cell proliferation and block differentiation, such as HOXA9 and MEIS1.[2][3] this compound acts by binding to Menin and disrupting its interaction with MLL1 or MLL fusion proteins, thereby inhibiting the downstream oncogenic signaling.[1]
Caption: Menin-MLL1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Note: The following protocols are based on studies conducted with structurally similar and well-characterized Menin-MLL1 inhibitors, such as MI-503 and MI-463.[4] Researchers should consider these as a starting point and may need to perform optimization studies for this compound.
Cell Lines and Culture
-
Cell Line Selection: Choose a cancer cell line known to be dependent on the Menin-MLL1 interaction. A common model is the MV4-11 human biphenotypic B myelomonocytic leukemia cell line, which harbors an MLL-AF4 fusion.[4]
-
Cell Culture: Culture the selected cell line in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
Mouse Xenograft Model Establishment
-
Animal Strain: Use immunodeficient mice, such as 4-6 week old female BALB/c nude mice or NSG mice, to prevent graft rejection.[4]
-
Cell Implantation:
-
Harvest cultured cancer cells during their exponential growth phase.
-
Resuspend the cells in a sterile, serum-free medium or phosphate-buffered saline (PBS).
-
For subcutaneous xenografts, inject approximately 5 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to grow to a palpable size (e.g., ~100 mm³).
-
Measure tumor dimensions (length and width) with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of general health and treatment toxicity.
-
This compound Formulation and Administration
-
Formulation: A common vehicle for similar small molecule inhibitors is a mixture of 25% DMSO, 25% PEG400, and 50% PBS.[4] The solubility and stability of this compound in this vehicle should be confirmed.
-
Dosage: Based on studies with similar compounds, a starting dose for this compound could be in the range of 30-60 mg/kg body weight.[6] Dose-response studies are recommended to determine the optimal therapeutic dose.
-
Administration Route and Schedule:
-
Administer the formulated this compound or vehicle control to the mice via intraperitoneal (i.p.) injection.[4]
-
A once-daily administration schedule is a common starting point.[4]
-
Continue treatment for a predefined period (e.g., 21-28 days) or until the tumors in the control group reach a predetermined endpoint size.
-
Data Collection and Analysis
-
Tumor Growth Inhibition:
-
Plot the mean tumor volume ± SEM for each treatment group over time.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the excised tumors and compare the mean tumor weight between treatment groups.
-
-
Biomarker Analysis:
-
Harvest tumor tissue and/or bone marrow for molecular analysis.
-
Use techniques such as quantitative real-time PCR (qRT-PCR) or Western blotting to assess the expression of downstream targets of the Menin-MLL1 pathway, such as HOXA9 and MEIS1.[4]
-
-
Statistical Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of differences in tumor growth and biomarker expression between the treatment and control groups.
Experimental Workflow
Caption: General experimental workflow for a mouse xenograft study with this compound.
Data Presentation
The following tables summarize representative quantitative data from in vivo studies using Menin-MLL1 inhibitors similar to this compound. These data can serve as a benchmark for studies with this compound.
Table 1: In Vivo Efficacy of Menin-MLL1 Inhibitors in a Leukemia Xenograft Model (MV4-11 cells)
| Compound | Dose and Route | Treatment Duration | Tumor Growth Inhibition (%) | Reference |
| MI-503 | 60 mg/kg, i.p., daily | 35 days | ~8-fold decrease in tumor volume | [6] |
| MI-463 | 35 mg/kg, i.p., daily | 28 days | ~3-fold decrease in tumor volume | [6] |
Table 2: In Vivo Efficacy of a Menin-MLL1 Inhibitor in Hepatocellular Carcinoma Xenograft Models
| Compound | Cell Line | Dose and Route | Tumor Growth Inhibition (%) | Reference |
| MI-503 | HepG2 | 35 mg/kg, i.p., daily | >50% | [5] |
| MI-503 | Hep3B | 35 mg/kg, i.p., daily | >50% | [5] |
Table 3: Effect of Menin-MLL1 Inhibitors on Downstream Gene Expression In Vivo
| Compound | Model | Biomarker | Change in Expression | Reference |
| MI-463 | MLL leukemia | Hoxa9, Meis1 | Marked reduction | [4] |
Conclusion
This compound represents a promising therapeutic agent for cancers driven by the Menin-MLL1 interaction. The protocols and data presented here provide a comprehensive guide for researchers to evaluate the in vivo efficacy of this compound in a mouse xenograft model. While based on robust data from similar compounds, optimization of the protocol for this compound is recommended to achieve the most reliable and informative results. Careful monitoring of tumor growth, animal welfare, and target engagement through biomarker analysis will be critical for assessing the therapeutic potential of this compound.
References
- 1. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Menin: a scaffold protein that controls gene expression and cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. 2minutemedicine.com [2minutemedicine.com]
MI-3 Treatment for In Vitro Apoptosis Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MI-3 is a potent and specific small molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction.[1][2] This interaction is crucial for the leukemogenic activity of MLL fusion proteins, which are common in aggressive forms of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). By disrupting the Menin-MLL complex, this compound downregulates the expression of downstream target genes such as HOXA9 and MEIS1, leading to cell cycle arrest, differentiation, and ultimately, apoptosis in MLL-rearranged leukemia cells.[1] These application notes provide detailed protocols for inducing and quantifying apoptosis in cancer cell lines using this compound.
Mechanism of Action
This compound competitively binds to the MLL binding pocket of Menin, thereby disrupting the interaction between Menin and the MLL1 protein or MLL fusion proteins. This disruption leads to the downregulation of target genes essential for leukemogenesis, which in turn induces the intrinsic apoptotic pathway.
References
Application Notes and Protocols for MI-3 Stock Solution Preparation with DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
MI-3 is a potent and specific small-molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction, a critical driver in certain types of acute leukemia.[1][2][3] By disrupting the binding of Menin to MLL fusion proteins, this compound effectively downregulates the expression of target genes like HOXA9 and MEIS1, which are essential for leukemic cell proliferation and survival.[4] This targeted inhibition leads to cell cycle arrest, apoptosis, and cellular differentiation in MLL-rearranged leukemia cells, making this compound a valuable tool for cancer research and a potential therapeutic agent.[1][5] These application notes provide detailed protocols for the preparation of this compound stock solutions using Dimethyl Sulfoxide (DMSO) and their subsequent use in cellular assays.
Data Presentation
The following table summarizes the key quantitative data for this compound, providing a quick reference for its biochemical and cellular activity.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Menin-MLL Interaction) | 648 nM | Fluorescence Polarization Assay | [1][2][3][5][6] |
| Kd (Binding Affinity to Menin) | 201 nM | Not Specified | [4] |
| GI50 (Cell Growth Inhibition) | ~5 µM | MLL-AF9 & MLL-ENL transduced BMCs | [2] |
| GI50 (Cell Growth Inhibition) | > 50 µM | E2A-HLF transduced BMCs (Control) | [2] |
| Solubility in DMSO | 19 mg/mL (50.59 mM) | Selleck Chemicals | [5] |
| Solubility in DMSO | 10 mM | Taiclone | [2] |
| Molecular Weight | 375.55 g/mol | --- | [2][5] |
| Chemical Formula | C18H25N5S2 | --- | [2][5] |
Signaling Pathway of this compound
This compound acts by disrupting the critical interaction between Menin and MLL fusion proteins, which are characteristic of MLL-rearranged leukemias. This disruption leads to the downregulation of downstream target genes responsible for leukemogenesis.
Caption: this compound inhibits the Menin-MLL fusion protein interaction, downregulating target gene expression and suppressing leukemogenesis.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
This protocol details the steps for preparing a concentrated stock solution of this compound in DMSO, which can be stored for later use.
Materials:
-
This compound powder (purity >98%)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, nuclease-free tips
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: In a sterile microcentrifuge tube, accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube to achieve the desired stock concentration (e.g., 10 mM or 50 mM). It is crucial to use fresh, anhydrous DMSO as moisture can reduce the solubility of this compound.[5]
-
Dissolution: Vortex the tube gently until the this compound powder is completely dissolved. If necessary, gentle warming to 37°C or sonication can be used to aid dissolution.[4] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[1][5]
Caption: Workflow for the preparation of a concentrated this compound stock solution in DMSO.
Protocol 2: Dilution of this compound Stock Solution for Cellular Assays
This protocol describes the dilution of the concentrated DMSO stock solution to the final working concentration in cell culture medium.
Materials:
-
Concentrated this compound stock solution in DMSO
-
Sterile cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or multi-well plates
-
Pipettes and sterile, nuclease-free tips
Procedure:
-
Thawing: Thaw a single aliquot of the concentrated this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To minimize the risk of precipitation and ensure accurate final concentrations, it is advisable to perform an intermediate dilution of the stock solution in cell culture medium.
-
Final Dilution: Add the required volume of the this compound stock solution (or intermediate dilution) to the pre-warmed cell culture medium to achieve the desired final concentration for your experiment. It is important to add the this compound solution dropwise while gently mixing the medium to ensure rapid and uniform dispersion.
-
DMSO Concentration Control: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, as higher concentrations can be toxic to cells.[7] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Application to Cells: Replace the existing medium in your cell culture plates with the freshly prepared medium containing this compound.
-
Incubation: Incubate the cells under their normal culture conditions for the duration of the experiment.
Caption: Workflow for diluting this compound stock solution for use in cellular assays.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling this compound and DMSO.
-
DMSO can facilitate the absorption of other chemicals through the skin.[8] Handle with caution.
-
Work in a well-ventilated area or a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for this compound for complete safety information.
By following these detailed protocols and application notes, researchers can confidently prepare and utilize this compound stock solutions for their studies into MLL-rearranged leukemias and other related research areas.
References
- 1. glpbio.com [glpbio.com]
- 2. This compound - tcsc0772 - Taiclone [taiclone.com]
- 3. invivochem.net [invivochem.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound (Menin-MLL Inhibitor) Datasheet DC Chemicals [dcchemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. lifetein.com [lifetein.com]
Application Notes and Protocols: MI-3 in Leukemia Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of MI-3, a potent menin-MLL inhibitor, in leukemia cell lines. This document includes quantitative data on its efficacy, detailed protocols for key experiments, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
This compound is a small molecule inhibitor that targets the interaction between menin and mixed-lineage leukemia (MLL) fusion proteins.[1][2] This interaction is critical for the leukemogenic activity of MLL fusion proteins, which are common in certain types of acute leukemia.[2] By disrupting the menin-MLL complex, this compound and similar inhibitors can block the proliferation of leukemia cells, induce apoptosis, and promote differentiation.[3][4][5] These compounds represent a promising therapeutic strategy for leukemias harboring MLL translocations.[3]
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound and related menin-MLL inhibitors in various leukemia cell lines.
Table 1: Inhibitory Concentrations of Menin-MLL Inhibitors in Leukemia Cell Lines
| Compound | Cell Line | MLL Status | IC50/GI50 (nM) | Assay Type | Reference |
| This compound | KOPN-8 | MLL-AF6 | Dose-dependent growth inhibition | MTT Assay | [1] |
| This compound | MV4;11 | MLL-AF4 | Dose-dependent growth inhibition | MTT Assay | [1] |
| This compound | ME-1 | No MLL translocation | Minimal effect | MTT Assay | [1] |
| This compound | THP-1 | MLL-AF9 | Dose-dependent growth inhibition | Not Specified | [1] |
| MI-2 | MV4;11 | MLL-AF4 | 446 ± 28 | Not Specified | [3] |
| This compound | Not Specified | Not Specified | 648 | Not Specified | [1][6] |
| MI-503 | MLL leukemia cell panel | MLL fusion | 250 - 570 (GI50) | Not Specified | [6][7] |
| MI-503 | Murine MLL-AF9 cells | MLL-AF9 | 220 (GI50) | Not Specified | [7] |
IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition.
Signaling Pathway
This compound acts by disrupting the interaction between menin and the MLL fusion protein. This complex is crucial for the recruitment of other proteins that lead to the upregulation of target genes, such as HOXA9 and MEIS1, which are essential for leukemic cell proliferation and survival. Inhibition of this interaction leads to the downregulation of these target genes, resulting in cell differentiation and apoptosis.
Caption: Menin-MLL signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability of leukemia cell lines.
Workflow:
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Leukemia cell lines (e.g., KOPN-8, MV4;11)
-
RPMI-1640 medium with 10% FBS
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed leukemia cells at a density of 5 x 10^4 cells/well in a 96-well plate in a final volume of 100 µL of culture medium.
-
Prepare serial dilutions of this compound in culture medium from a concentrated stock solution.
-
Add the desired concentrations of this compound (e.g., 0-1.6 µM) to the wells.[1] Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is used to quantify the induction of apoptosis by this compound in leukemia cells.
Workflow:
Caption: Workflow for the Annexin V/PI apoptosis assay.
Materials:
-
Leukemia cell line (e.g., MV4;11)
-
RPMI-1640 medium with 10% FBS
-
This compound stock solution (in DMSO)
-
6-well plates
-
FITC Annexin V Apoptosis Detection Kit (or similar)
-
Flow cytometer
Procedure:
-
Seed leukemia cells (e.g., MV4;11) in 6-well plates at an appropriate density.
-
Treat the cells with various concentrations of this compound (e.g., 12.5, 25, 50 µM) for 48 hours.[1] Include a vehicle control.
-
Harvest the cells by centrifugation and wash them twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour of staining.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Gene Expression Analysis (Quantitative RT-PCR)
This protocol is for measuring the effect of this compound on the expression of target genes like HOXA9 and MEIS1.
Workflow:
Caption: Workflow for qRT-PCR analysis of gene expression.
Materials:
-
Leukemia cell line (e.g., THP-1)
-
RPMI-1640 medium with 10% FBS
-
This compound stock solution (in DMSO)
-
RNA isolation kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for HOXA9, MEIS1, and a reference gene (e.g., GAPDH or 18S rRNA)
-
qPCR instrument
Procedure:
-
Treat THP-1 cells with the desired concentrations of this compound (e.g., 6.25, 12.5, 25 µM) for 6 days.[1]
-
Isolate total RNA from the cells using a commercial RNA isolation kit according to the manufacturer's instructions.
-
Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
Perform quantitative PCR using a suitable master mix and specific primers for HOXA9, MEIS1, and a reference gene.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated cells compared to vehicle-treated controls.
Conclusion
This compound demonstrates potent and selective activity against leukemia cell lines with MLL translocations. It effectively inhibits cell proliferation, induces apoptosis, and downregulates key leukemogenic genes. The protocols provided herein offer standardized methods for evaluating the efficacy and mechanism of action of this compound and similar compounds in a research setting. These application notes serve as a valuable resource for scientists and researchers in the field of leukemia drug discovery and development.
References
- 1. Targeting Menin in Acute Myeloid Leukemia: Therapeutic Advances and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hoxa9 and Meis1 Are Key Targets for MLL-ENL-Mediated Cellular Immortalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Menin as a Hub Controlling Mixed Lineage Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of the Menin-MLL Complex Following MI-3 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
The interaction between menin and Mixed Lineage Leukemia (MLL) protein is a critical driver in the pathogenesis of certain acute leukemias characterized by MLL rearrangements.[1][2][3] Menin acts as an essential cofactor for the oncogenic activity of MLL fusion proteins.[1][2] The development of small molecule inhibitors that disrupt this protein-protein interaction represents a promising therapeutic strategy.[1][4] MI-3 is a potent small molecule inhibitor that binds to menin and effectively blocks its interaction with MLL, leading to the downregulation of downstream target genes such as HOXA9 and MEIS1, induction of apoptosis, and differentiation of leukemia cells.[4][5][6]
These application notes provide a detailed protocol for performing a Western blot to analyze the disruption of the menin-MLL complex following treatment with the inhibitor this compound. This is often preceded by co-immunoprecipitation (co-IP) to isolate the protein complex.
Data Presentation: Efficacy of Menin-MLL Inhibitors
The following tables summarize the quantitative data on the efficacy of this compound and other relevant menin-MLL inhibitors from various studies.
Table 1: In Vitro Potency of Menin-MLL Inhibitors
| Compound | IC50 (nM) | Target Cell Lines | Assay Type | Reference |
| This compound | 648 | - | Menin-MLL Interaction | [4][7] |
| MI-2 | 446 | MV-4-11 | Cell Viability | [8] |
| MI-463 | 15.3 | MV-4-11 | Cell Viability | [8] |
| MI-503 | 14.7 | MV-4-11 | Cell Viability | [8] |
| MI-1481 | 3.6 | - | Menin-MLL Interaction | [9] |
| VTP50469 | - | MLL-rearranged cell lines | Cell Viability | [10] |
Table 2: Cellular Effects of this compound Treatment
| Cell Line | This compound Concentration (µM) | Treatment Duration | Observed Effect | Reference |
| HEK293 | 12.5 - 50 | - | Inhibition of menin-MLL-AF9 interaction | [4] |
| KOPN-8, MV4;11 | 0 - 1.6 | 72 hours | Dose-dependent growth inhibition | [4] |
| MV4;11 | 12.5 - 50 | 48 hours | Increased apoptosis (Annexin V positive cells) | [4] |
| THP-1 | 6.25 - 25 | 6 days | Reduced expression of HOXA9 and MEIS1 | [4] |
| MLL-AF9 transformed murine BMC | ~20 | 12 days | Blocked leukemic transformation | [7][11] |
Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Isolate the Menin-MLL Complex
This protocol describes the immunoprecipitation of a target protein (e.g., MLL fusion protein) to co-precipitate its binding partner (menin).[12][13]
Materials:
-
Cells expressing the menin-MLL complex (e.g., MV4;11, KOPN-8, or HEK293 cells transfected with an MLL fusion protein construct).[4][14]
-
This compound inhibitor (and vehicle control, e.g., DMSO).
-
Co-IP Lysis/Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, with freshly added protease and phosphatase inhibitors.
-
Antibody against the target protein for immunoprecipitation (e.g., anti-FLAG for FLAG-tagged MLL-AF9, or anti-MLL).[14]
-
Protein A/G magnetic beads or agarose slurry.
-
Elution Buffer: Glycine-HCl (pH 2.5) or SDS-PAGE sample buffer.
-
Neutralization Buffer: 1 M Tris-HCl (pH 8.5).
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of this compound or vehicle control for the specified duration.
-
Cell Lysis:
-
Harvest and wash cells with ice-cold PBS.
-
Lyse the cell pellet with ice-cold Co-IP Lysis/Wash Buffer.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add Protein A/G beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Pellet the beads and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the primary antibody for the target protein to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for an additional 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Co-IP Lysis/Wash Buffer.
-
-
Elution:
-
Elute the protein complexes from the beads using either a low pH elution buffer (followed by neutralization) or by boiling in SDS-PAGE sample buffer for 5-10 minutes.
-
If using SDS-PAGE sample buffer, the eluate is ready for Western blot analysis.
-
Western Blot Protocol for Menin and MLL
Materials:
-
SDS-PAGE gels
-
Transfer buffer (e.g., Towbin buffer)
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-menin and anti-MLL (or anti-FLAG if using a tagged protein).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Protein Gel Electrophoresis:
-
Load the eluted protein samples and a protein ladder onto an SDS-PAGE gel.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibodies (anti-menin and anti-MLL/FLAG) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system. The intensity of the menin band in the MLL immunoprecipitate should be reduced in the this compound treated samples, indicating disruption of the complex.[6][14]
-
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Menin-MLL signaling and the inhibitory action of this compound.
Experimental Workflow: Co-IP and Western Blot
Caption: Workflow for analyzing menin-MLL disruption.
Logical Relationship of this compound Action
References
- 1. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - US [thermofisher.com]
- 13. assaygenie.com [assaygenie.com]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for In Vivo Studies of MI-3, a Menin-MLL Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the in vivo use of MI-3, a small molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction. This compound and its analogs are investigated for their therapeutic potential in cancers driven by MLL translocations, such as specific types of acute leukemia.
Introduction
This compound is a potent inhibitor of the interaction between Menin and MLL, with an IC50 of 648 nM.[1][2] This interaction is crucial for the oncogenic activity of MLL fusion proteins, which are characteristic of a subset of acute leukemias.[3] By disrupting this interaction, this compound and its analogs block the recruitment of the MLL fusion complex to target genes like HOXA9 and MEIS1.[1][3] The subsequent downregulation of these genes leads to the induction of differentiation and apoptosis in leukemia cells.[1] This document outlines the formulation, dosage, and experimental protocols for in vivo studies using this compound, with references to its more potent analogs where direct data for this compound is limited.
Data Presentation
In Vivo Formulation of this compound and Analogs
The following table summarizes various formulations for this compound and its analogs that can be adapted for in vivo studies. The choice of formulation will depend on the desired route of administration and experimental design.
| Compound | Formulation Details | Route of Administration | Reference |
| This compound | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Intravenous (i.v.) / Intraperitoneal (i.p.) | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | i.v. / i.p. | [1] | |
| 10% DMSO, 90% Corn Oil | i.p. / Oral (p.o.) | [1] | |
| Homogeneous suspension in CMC-Na (≥5mg/ml) | p.o. | [4] | |
| 5% DMSO, 95% Corn Oil | Injection | [4] | |
| MI-503 | Solution in a vehicle suitable for i.v. or i.p. administration | i.v. / i.p. | [2][5] |
| MI-463 | Solution suitable for oral gavage | p.o. | [6] |
| MI-3454 | Solution suitable for oral gavage | p.o. | [7] |
| VTP50469 | Solution suitable for oral gavage or formulated in chow | p.o. | [8] |
In Vivo Dosage of this compound Analogs
| Compound | Dosage | Animal Model | Efficacy | Reference |
| MI-503 | 15 mg/kg, i.v. | Mouse models of MLL leukemia | Substantially improved survival | [5] |
| 35 mg/kg, i.p., once daily | HepG2 and Hep3B xenograft models | >50% reduction in tumor growth | [2] | |
| MI-463 | 30 mg/kg or 100 mg/kg, p.o. | Mouse xenograft model (MV4;11 cells) | Strong inhibition of tumor growth | [6] |
| MI-3454 | 100 mg/kg, p.o., b.i.d. | PDX models of AML | Induced complete remission or regression | [7] |
| VTP50469 | 15, 30, and 60 mg/kg, b.i.d. | MV4;11 xenotransplantation model | Significant survival advantage | [8] |
Experimental Protocols
General In Vivo Efficacy Study Protocol
This protocol describes a general workflow for assessing the in vivo efficacy of this compound in a leukemia xenograft model.
1. Animal Model:
-
Use immunodeficient mice (e.g., NOD/SCID, NSG) to allow for the engraftment of human leukemia cells.
-
Cell lines commonly used for MLL-rearranged leukemia studies include MV4;11 and MOLM-13.[7][8] Patient-derived xenograft (PDX) models can also be utilized for more clinically relevant studies.[7]
2. Cell Implantation:
-
Inject a predetermined number of leukemia cells (e.g., 5 x 10^6 cells) intravenously or subcutaneously into the mice.
-
Monitor the mice for signs of tumor development or leukemia engraftment.
3. This compound Formulation Preparation:
-
Prepare the this compound formulation according to the chosen route of administration (see table above). For example, for intraperitoneal injection, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline can be used.[1]
-
Ensure the final solution is clear and free of precipitation. Gentle heating or sonication may be used to aid dissolution.[1]
4. Dosing and Treatment Schedule:
-
Based on the data from this compound analogs, a starting dose range of 25-100 mg/kg administered once or twice daily can be explored.
-
Administer this compound or vehicle control to the mice via the chosen route (e.g., i.p. injection or oral gavage).
-
The treatment duration can range from 21 to 28 days, or until a predetermined endpoint is reached.[7][8]
5. Monitoring and Efficacy Assessment:
-
Monitor the animals' body weight and overall health regularly.
-
For subcutaneous xenograft models, measure tumor volume at regular intervals.
-
For disseminated leukemia models, monitor disease progression through methods such as bioluminescent imaging (if cells are luciferase-tagged) or flow cytometry analysis of peripheral blood for human CD45+ cells.[7][8]
-
At the end of the study, collect tissues (e.g., bone marrow, spleen, tumor) for further analysis, such as histology, immunohistochemistry, or gene expression analysis of MLL target genes (HOXA9, MEIS1).[6][7]
Mandatory Visualization
Signaling Pathway of this compound Action
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacologic inhibition of the menin-MLL interaction leads to transcriptional repression of PEG10 and blocks hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kuraoncology.com [kuraoncology.com]
- 8. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Colony Formation Assay with MI-3 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
MI-3 is a potent and specific small molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction.[1][2][3] This interaction is crucial for the oncogenic activity of MLL fusion proteins, which are commonly found in aggressive forms of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). By disrupting the Menin-MLL complex, this compound effectively downregulates the expression of key target genes, such as HOXA9 and MEIS1, leading to the inhibition of cell proliferation, induction of apoptosis, and differentiation of leukemic cells.[1][4][5] The colony formation assay is a critical in vitro method to assess the long-term proliferative capacity and survival of cancer cells following treatment with therapeutic agents like this compound.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in colony formation assays to evaluate its anti-leukemic activity.
Mechanism of Action of this compound
This compound functions by binding to the Menin protein, thereby preventing its interaction with the N-terminus of MLL or MLL fusion proteins. This disruption is critical as the Menin-MLL interaction is essential for tethering the MLL complex to chromatin and maintaining the expression of leukemogenic target genes. The subsequent downregulation of genes like HOXA9 and MEIS1 leads to cell cycle arrest, apoptosis, and myeloid differentiation.
References
Application Notes: MI-3 Protocol for Co-Immunoprecipitation of Menin
These application notes provide a detailed protocol for utilizing the small molecule inhibitor MI-3 to study the disruption of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction through co-immunoprecipitation (Co-IP). This protocol is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of targeting the menin-MLL axis in cancers such as MLL-rearranged leukemia.
Introduction
Menin is a crucial oncogenic cofactor for MLL fusion proteins, which are drivers of acute leukemias.[1][2] The interaction between menin and MLL is essential for the leukemogenic activity of these fusion proteins, primarily by maintaining the expression of downstream target genes like HOXA9 and MEIS1.[1][3] Disrupting this protein-protein interaction represents a promising therapeutic strategy.[2]
This compound is a potent and specific small molecule inhibitor that binds to menin with high affinity, thereby blocking its interaction with MLL.[4][5] Co-immunoprecipitation is a robust method to demonstrate the efficacy of inhibitors like this compound in a cellular context. By immunoprecipitating an MLL fusion protein, one can assess whether menin is co-precipitated, providing direct evidence of the interaction. Treatment with this compound is expected to disrupt this complex, leading to a significant reduction in the amount of menin pulled down with the MLL fusion protein.[1][6]
Quantitative Data
This compound demonstrates potent, dose-dependent inhibition of the menin-MLL interaction and the proliferation of leukemia cells harboring MLL translocations. The following table summarizes key quantitative metrics for this compound.
| Parameter | Description | Value | Cell Line / Assay | Reference |
| IC50 | Half-maximal inhibitory concentration for the menin-MLL interaction. | 648 nM | Fluorescence Polarization Assay | [4][5][7] |
| Kd | Dissociation constant for this compound binding to menin. | 201 nM | Not Specified | [4] |
| GI50 | Half-maximal growth inhibition concentration. | ~5 µM | MLL-AF9 transduced BMC | [1] |
| GI50 | Half-maximal growth inhibition concentration. | < 10 µM | MV4;11 (MLL-AF4) | [1] |
| GI50 | Half-maximal growth inhibition concentration. | < 10 µM | KOPN-8 (MLL-ENL) | [1] |
Experimental Workflow: Co-Immunoprecipitation
The following diagram outlines the key steps in the co-immunoprecipitation workflow to assess the disruption of the menin-MLL interaction by this compound.
Caption: Workflow for Co-IP analysis of menin-MLL disruption.
Detailed Protocol: Co-Immunoprecipitation of Menin with MLL-AF9
This protocol is adapted from methodologies described in studies demonstrating the disruption of the menin-MLL-AF9 complex by small molecule inhibitors.[1][6][8]
Materials:
-
HEK293 cells
-
Expression plasmid for Flag-tagged MLL-AF9
-
Transfection reagent (e.g., Lipofectamine)
-
This compound inhibitor (and a negative control compound, e.g., MI-nc, if available)
-
DMSO (vehicle control)
-
Cell Lysis Buffer (non-denaturing): 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors just before use.
-
Wash Buffer: Same as lysis buffer but with a lower detergent concentration (e.g., 0.1% NP-40).
-
Elution Buffer: 1X SDS-PAGE sample buffer or 0.1 M glycine, pH 2.5-3.0.
-
Anti-Flag antibody (for immunoprecipitation)
-
Anti-Menin antibody (for Western blot detection)
-
Anti-Flag or Anti-AF9 antibody (for Western blot detection of the bait protein)
-
Protein A/G magnetic beads or agarose beads
-
Standard reagents and equipment for cell culture, protein quantification, SDS-PAGE, and Western blotting.
Procedure:
-
Cell Culture and Transfection:
-
Plate HEK293 cells to be 70-80% confluent on the day of transfection.
-
Transfect cells with the Flag-MLL-AF9 expression plasmid according to the manufacturer's protocol for your transfection reagent.
-
Allow cells to express the protein for 24-48 hours post-transfection.
-
-
Inhibitor Treatment:
-
Treat the transfected cells with this compound at various concentrations (e.g., 10 µM, 25 µM, 50 µM).[4]
-
Include a vehicle control (DMSO) and, if possible, a negative control compound at the same concentrations.
-
Incubate cells with the compounds for 4-6 hours.
-
-
Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Add ice-cold non-denaturing Lysis Buffer to the plate.
-
Incubate on ice for 10-15 minutes, then scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (clarified lysate) to a new tube. Determine the protein concentration using a standard assay (e.g., BCA). Save a small aliquot of the lysate ("Input" control).
-
-
Immunoprecipitation:
-
(Optional but recommended) Pre-clear the lysate by adding Protein A/G beads for 30-60 minutes at 4°C with rotation. Pellet the beads and discard them.[9]
-
Normalize the protein amount for each sample (e.g., 500 µg - 1 mg of total protein).
-
Add the anti-Flag antibody to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C with rotation to capture the immune complexes.
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Wash Buffer. After the final wash, carefully remove all residual buffer.
-
-
Elution:
-
Resuspend the beads in 20-40 µL of 1X SDS-PAGE sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Pellet the beads, and collect the supernatant containing the eluted proteins.
-
-
Western Blot Analysis:
-
Load the eluted samples and the "Input" controls onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Probe the membrane with an anti-menin antibody to detect the co-immunoprecipitated menin.
-
Probe the membrane with an anti-Flag or anti-AF9 antibody to confirm the successful immunoprecipitation of the MLL-AF9 fusion protein.
-
Expected Outcome: In the DMSO-treated control lane, a band for menin should be detected, indicating it forms a complex with MLL-AF9. In the this compound treated lanes, the intensity of the menin band should decrease in a dose-dependent manner, demonstrating that this compound disrupts the menin-MLL-AF9 interaction within the cell.[1][6]
Signaling Pathway and Mechanism of Inhibition
The menin-MLL complex is a key regulator of gene transcription in certain leukemias. This compound acts by directly interfering with the protein-protein interaction that underpins this pathogenic signaling.
Caption: this compound inhibits the menin-MLL signaling pathway.
References
- 1. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Basis of the Mixed Lineage Leukemia-Menin Interaction: IMPLICATIONS FOR TARGETING MIXED LINEAGE LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
Application Note: Quantitative RT-PCR for MLL Target Gene Analysis Upon MI-3 Inhibition
Audience: Researchers, scientists, and drug development professionals.
Introduction Chromosomal translocations involving the Mixed Lineage Leukemia (MLL, now officially KMT2A) gene are hallmarks of aggressive acute leukemias. These translocations generate oncogenic MLL fusion proteins that aberrantly drive the expression of hematopoietic stem cell genes, notably HOXA9 and MEIS1, leading to leukemic transformation. The activity of MLL fusion proteins is critically dependent on their interaction with the protein menin.
MI-3 is a potent small molecule inhibitor that specifically disrupts the menin-MLL interaction with an IC50 of 648 nM.[1] By blocking this crucial protein-protein interaction, this compound effectively downregulates the expression of MLL fusion target genes, inhibits proliferation, and induces apoptosis in MLL-rearranged leukemia cells.[1][2]
This application note provides a detailed protocol for using quantitative reverse transcription PCR (qRT-PCR) to measure the dose-dependent effects of this compound on the mRNA expression levels of key MLL target genes, such as HOXA9 and MEIS1, in leukemia cell lines.
Mechanism of Action MLL fusion proteins (e.g., MLL-AF9) recruit menin to the promoter regions of target genes like HOXA9 and MEIS1. This complex is essential for the histone methyltransferase activity that leads to transcriptional activation. The small molecule inhibitor this compound binds to menin, preventing its interaction with the MLL fusion protein.[3] This disrupts the entire transcriptional complex, leading to a significant reduction in the expression of these oncogenic driver genes and subsequent anti-leukemic effects.[2]
Caption: Mechanism of this compound inhibition on the MLL signaling pathway.
Experimental Protocols
This section provides a comprehensive workflow for assessing the efficacy of this compound by quantifying the downregulation of MLL target genes.
Caption: Experimental workflow for qRT-PCR analysis of MLL target genes.
Cell Culture and this compound Treatment
This protocol is optimized for human leukemia cell lines known to harbor MLL translocations, such as THP-1 (MLL-AF9) and MV4;11 (MLL-AF4).
Materials:
-
THP-1 or MV4;11 cells
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound inhibitor (stock solution in DMSO)
-
Vehicle control (DMSO)
-
6-well cell culture plates
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding: Seed THP-1 or MV4;11 cells in 6-well plates at a density of 2 x 10⁵ cells/mL in a final volume of 2 mL per well.
-
This compound Preparation: Prepare serial dilutions of this compound in culture medium from a concentrated DMSO stock. A suggested concentration range is 0 µM (vehicle), 1 µM, 5 µM, 10 µM, and 25 µM. Ensure the final DMSO concentration does not exceed 0.1% in all wells.
-
Treatment: Add the prepared this compound dilutions or vehicle control (DMSO) to the corresponding wells.
-
Incubation: Incubate the cells for 48 to 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Cell Harvesting: After incubation, transfer the cell suspension from each well to a 1.5 mL microcentrifuge tube. Centrifuge at 300 x g for 5 minutes. Discard the supernatant and proceed immediately to RNA isolation.
Total RNA Isolation
High-quality RNA is crucial for accurate qRT-PCR results.[4]
Materials:
-
TRIzol reagent or a column-based RNA purification kit (e.g., RNeasy Mini Kit, Qiagen)
-
Chloroform (if using TRIzol)
-
Isopropanol and 75% Ethanol (if using TRIzol)
-
RNase-free water
-
Spectrophotometer (e.g., NanoDrop)
Procedure (using a column-based kit):
-
Follow the manufacturer’s protocol for the chosen RNA isolation kit.
-
Lyse the cell pellets harvested in the previous step using the provided lysis buffer.
-
Homogenize the lysate as recommended by the manufacturer.
-
Proceed with the on-column DNase digestion step to eliminate genomic DNA contamination.[4]
-
Elute the purified RNA in RNase-free water.
-
Quantification and Quality Control: Measure the RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.
cDNA Synthesis (Reverse Transcription)
Materials:
-
High-Capacity cDNA Reverse Transcription Kit (or equivalent)
-
Purified total RNA (1 µg per reaction)
-
Thermal cycler
Procedure:
-
Prepare the reverse transcription master mix according to the manufacturer’s instructions. A typical 20 µL reaction includes RT buffer, dNTP mix, random primers, reverse transcriptase, and RNase inhibitor.
-
Add 1 µg of total RNA to each reaction tube. Adjust the final volume with RNase-free water.
-
Run the reaction in a thermal cycler using the manufacturer's recommended program (e.g., 25°C for 10 min, 37°C for 120 min, 85°C for 5 min).
-
Store the resulting cDNA at -20°C.
Quantitative Real-Time PCR (qRT-PCR)
Materials:
-
Synthesized cDNA
-
SYBR Green or TaqMan qPCR Master Mix
-
Validated primer pairs for target genes (HOXA9, MEIS1) and a housekeeping gene (GAPDH or ACTB)
-
qPCR-compatible plates and seals
-
Real-time PCR instrument
Procedure:
-
Reaction Setup: Prepare the qPCR master mix for each gene. For a 20 µL reaction, typically mix 10 µL of 2x SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), and 6 µL of nuclease-free water.
-
Plating: Add 18 µL of the master mix to each well of the qPCR plate.
-
Add cDNA: Add 2 µL of diluted cDNA (e.g., 1:10 dilution) to the appropriate wells. Include a no-template control (NTC) for each primer set.[5]
-
Run qPCR: Seal the plate and run it on a real-time PCR instrument with a standard cycling program:
-
Initial Denaturation: 95°C for 10 min
-
40 Cycles:
-
Denaturation: 95°C for 15 sec
-
Annealing/Extension: 60°C for 60 sec
-
-
Melt Curve Analysis (for SYBR Green assays)
-
Data Presentation
Quantitative Data Summary
The following table summarizes expected outcomes based on published literature. Treatment of MLL-rearranged leukemia cells with this compound or its analogs leads to a dose-dependent decrease in the expression of MLL target genes.[2][3]
| Target Gene | Cell Line | This compound / Analog Concentration | Treatment Duration | Expected Result (Fold Change vs. Vehicle) | Reference |
| HOXA9 | THP-1 | 6.25 - 25 µM | 6 days | Substantial Reduction | [6] |
| MEIS1 | THP-1 | 6.25 - 25 µM | 6 days | Substantial Reduction | [6] |
| HOXA9 | MV4;11 | ~0.25 - 0.5 µM (MI-503) | 96 hours | Significant Downregulation | [7] |
| MEIS1 | MV4;11 | ~0.25 - 0.5 µM (MI-503) | 96 hours | Significant Downregulation | [7] |
| HOXA10 | THP-1 | Not specified | Not specified | Decreased Expression | [3] |
Validated qRT-PCR Primer Sequences
The table below provides validated forward and reverse primer sequences for human target and housekeeping genes.
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') | Reference |
| HOXA9 | TGG TTC TCC TCC AGA TGA GC | GGC TGA AGA ATG AGT AGC GAG | [8] |
| MEIS1 | AAG CAG TTG GCA CAA GAC ACG G | CTG CTC GGT TGG ACT GGT CTA T | [9] |
| GAPDH | GAA GGT GAA GGT CGG AGT C | GAA GAT GGT GAT GGG ATT TC | [10] |
| ACTB | CCT TCC TGG GCA TGG AGT | GGA GCA ATG ATC TTG ATC TTC ATT | [11] |
Data Analysis
Relative quantification of gene expression can be performed using the Comparative Ct (ΔΔCt) method.
-
Normalization to Housekeeping Gene (ΔCt): ΔCt = Ct (Target Gene) - Ct (Housekeeping Gene)
-
Normalization to Control (ΔΔCt): ΔΔCt = ΔCt (this compound Treated Sample) - ΔCt (Vehicle Control Sample)
-
Calculate Fold Change: Fold Change = 2⁻ΔΔCt
A fold change value less than 1 indicates downregulation of the target gene in response to this compound treatment.
Caption: Logical flow from this compound treatment to anti-leukemic effect.
References
- 1. selleckchem.com [selleckchem.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound (Menin-MLL Inhibitor) Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. What Are the Key Steps in RT-qPCR Workflow? [synapse.patsnap.com]
- 5. idtdna.com [idtdna.com]
- 6. tandfonline.com [tandfonline.com]
- 7. A Molecular Switch between Mammalian MLL Complexes Dictates Response to Menin–MLL Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of HOXA9 methylation as an epigenetic biomarker predicting prognosis and guiding treatment choice in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. origene.com [origene.com]
- 10. origene.com [origene.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) using MI-3, a Menin-MLL Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
MI-3 is a potent small molecule inhibitor of the protein-protein interaction between Menin and Mixed Lineage Leukemia (MLL).[1][2] With an IC50 of 648 nM, this compound effectively disrupts the Menin-MLL complex, which is a critical driver of leukemogenesis in cancers with MLL rearrangements.[1][2][3] This disruption leads to the downregulation of key MLL target genes, such as HOXA9 and MEIS1, ultimately inducing apoptosis and inhibiting cell proliferation in MLL-rearranged leukemia cell lines.[1][4] Chromatin Immunoprecipitation (ChIP) is a powerful technique to study the in vivo association of proteins with specific DNA regions. When coupled with the use of this compound, ChIP can be employed to investigate the displacement of the Menin-MLL complex from the chromatin of target genes, providing valuable insights into the inhibitor's mechanism of action and its effects on gene regulation.
These application notes provide a detailed protocol for performing ChIP experiments in cells treated with this compound, along with expected outcomes and data presentation guidelines.
Mechanism of Action of this compound
The MLL protein is a histone methyltransferase that plays a crucial role in regulating gene expression, particularly during development and hematopoiesis. In certain types of leukemia, chromosomal translocations lead to the formation of MLL fusion proteins. These fusion proteins aberrantly recruit the Menin protein, which acts as a scaffold, to the promoters of target genes like HOXA9 and MEIS1.[4][5] This complex is essential for maintaining the expression of these oncogenes. This compound works by binding to Menin and blocking its interaction with MLL fusion proteins.[1][5] This leads to the eviction of the complex from chromatin, a reduction in histone H3 lysine 4 trimethylation (H3K4me3) and H3 lysine 79 dimethylation (H3K79me2) at these promoters, and subsequent transcriptional repression of the target genes.[4]
Caption: Mechanism of this compound action in MLL-rearranged leukemia.
Data Presentation
The following tables summarize expected quantitative data from ChIP experiments using menin-MLL inhibitors. While specific data for this compound is limited in the public domain, the data presented for the closely related inhibitor MI-2 provides a strong indication of the expected outcomes.
Table 1: Effect of Menin-MLL Inhibitor on Protein Occupancy at the Hoxa9 Promoter
| Target Protein | Treatment | Fold Enrichment vs. IgG (Site 1) | Fold Enrichment vs. IgG (Site 2) | Reference |
| Menin | DMSO | ~12.5 | ~10.0 | [6] |
| Menin | MI-2 (12.5 µM) | ~2.5 | ~2.0 | [6] |
| MLL-AF9 | DMSO | ~8.0 | ~7.5 | [6] |
| MLL-AF9 | MI-2 (12.5 µM) | ~2.0 | ~1.5 | [6] |
Table 2: Effect of Menin-MLL Inhibitor on Histone Marks at the Hoxa9 Promoter
| Histone Mark | Treatment | Fold Enrichment vs. IgG (Site 1) | Fold Enrichment vs. IgG (Site 2) | Reference |
| H3K4me3 | DMSO | ~15.0 | ~12.5 | [6] |
| H3K4me3 | MI-2 (12.5 µM) | ~5.0 | ~4.0 | [6] |
| H3K79me2 | DMSO | ~10.0 | ~9.0 | [6] |
| H3K79me2 | MI-2 (12.5 µM) | ~3.0 | ~2.5 | [6] |
Experimental Protocols
This protocol is adapted from established ChIP procedures and incorporates considerations for the use of a small molecule inhibitor.
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. selleckchem.com [selleckchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescence Polarization Assay in Menin-MLL Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction:
The interaction between Menin and Mixed Lineage Leukemia (MLL) protein is a critical driver in the pathogenesis of certain acute leukemias. Disrupting this protein-protein interaction (PPI) has emerged as a promising therapeutic strategy. The fluorescence polarization (FP) assay is a robust, high-throughput, and homogeneous technique widely used to screen for and characterize small molecule inhibitors of the Menin-MLL interaction. This document provides detailed application notes and protocols for utilizing the FP assay in the context of Menin-MLL inhibition research and drug development.
Principle of the Assay:
The FP assay for Menin-MLL inhibition is a competitive binding assay. It relies on the change in the rotational speed of a fluorescently labeled MLL-derived peptide (tracer) upon binding to the much larger Menin protein.
-
Low Polarization: The small, fluorescently labeled MLL peptide tumbles rapidly in solution, leading to depolarization of the emitted light when excited with plane-polarized light.
-
High Polarization: When the fluorescent MLL peptide binds to the large Menin protein, the resulting complex tumbles much more slowly. This slower rotation results in a higher degree of polarization of the emitted light.
-
Inhibition: In the presence of a competitive inhibitor, the inhibitor displaces the fluorescent MLL peptide from Menin. The released peptide tumbles rapidly again, leading to a decrease in fluorescence polarization.
This change in polarization is directly proportional to the extent of inhibition and can be used to determine the potency of test compounds.[1][2]
Quantitative Data of Menin-MLL Inhibitors
The following tables summarize the inhibitory activities of several small molecule inhibitors of the Menin-MLL interaction, as determined by fluorescence polarization assays.
Table 1: Thienopyrimidine and Derivative Inhibitors
| Compound | FP Tracer Used | IC50 (nM) | Reference |
| MI-1 | Fluorescein-MBM1 | 1900 | [2] |
| MI-2 | Fluorescein-MBM1 | 480 | [3] |
| MI-3 | Fluorescein-MBM1 | 750 | [3] |
| MI-463 | Fluorescein-MLL4–43 | 32 ± 9.9 | [4] |
| MI-503 | Fluorescein-MLL4–43 | 33 ± 8.5 | [4] |
| MI-568 | Fluorescein-MLL4–43 | 7.5 ± 2.1 | [4] |
Table 2: Other Potent Menin-MLL Inhibitors
| Compound | FP Tracer Used | IC50 (nM) | Reference |
| MIV-6R | Fluorescein-MBM1 | 56 | |
| D0060-319 | Not Specified | 7.46 | [5] |
| Compound 28 | Fluorescein-MLL4–43 | 0.7 ± 0.1 | [4] |
| M-525 | Not Specified | 0.4 | [6] |
| M-808 | Not Specified | 1.2 | [6] |
| MI-89 | Not Specified | 2.5 | [6] |
Experimental Protocols
Protocol 1: Standard Fluorescence Polarization Assay for Menin-MLL Inhibition
This protocol describes a typical FP assay to determine the IC50 value of a test compound.
Materials and Reagents:
-
Recombinant human Menin protein
-
Fluorescently labeled MLL peptide (e.g., Fluorescein-MLL4-15 or Fluorescein-MLL4-43)[2][4]
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20
-
Test compounds dissolved in 100% DMSO
-
Black, low-volume 384-well microplates
-
A microplate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation:
-
Prepare a 2X solution of Menin protein in assay buffer. The final concentration should be optimized based on titration experiments (typically in the low nanomolar range).
-
Prepare a 2X solution of the fluorescently labeled MLL peptide in assay buffer. The final concentration should be at or below its Kd for Menin (typically 5-15 nM).[2]
-
Prepare serial dilutions of the test compound in 100% DMSO. Then, dilute these stocks into the assay buffer to create a 4X working solution.
-
-
Assay Plate Setup:
-
Add 5 µL of the 4X test compound solution to the appropriate wells of the 384-well plate.
-
For control wells:
-
Negative Control (0% Inhibition): Add 5 µL of assay buffer with the same final DMSO concentration as the compound wells.
-
Positive Control (100% Inhibition): Add 5 µL of a saturating concentration of a known potent, unlabeled Menin-MLL inhibitor or assay buffer without Menin.
-
-
-
Reaction Incubation:
-
Add 10 µL of the 2X Menin protein solution to all wells except the positive control wells (if buffer without Menin is used).
-
Add 5 µL of the 2X fluorescent MLL peptide solution to all wells.
-
The final volume in each well should be 20 µL.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence polarization on a suitable plate reader. Set the excitation and emission wavelengths appropriate for the fluorophore used (e.g., 485 nm excitation and 535 nm emission for fluorescein).
-
-
Data Analysis:
-
The raw millipolarization (mP) values are used to calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_min) / (mP_max - mP_min)]) where:
-
mP_sample is the mP value of the test compound.
-
mP_min is the average mP of the positive control (100% inhibition).
-
mP_max is the average mP of the negative control (0% inhibition).
-
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: High-Throughput Screening (HTS) of Menin-MLL Inhibitors
This protocol is adapted for screening large compound libraries.
Key Adaptations for HTS:
-
Miniaturization: The assay is typically performed in 384-well or 1536-well plates to reduce reagent consumption.
-
Single-Point Screening: Initially, all compounds are screened at a single, fixed concentration (e.g., 10-20 µM) to identify initial "hits".[2]
-
Automation: Liquid handling robots are used for dispensing reagents and compounds to ensure accuracy and throughput.
-
Z'-factor Calculation: The quality and robustness of the HTS assay are assessed by calculating the Z'-factor, which should ideally be ≥ 0.5.
Procedure:
-
A pre-spotted compound library plate is used.
-
A mixture of Menin protein and the fluorescent MLL peptide in assay buffer is prepared and dispensed into the wells of the compound plate using an automated dispenser.
-
The plates are incubated as described in Protocol 1.
-
Fluorescence polarization is read on a high-throughput plate reader.
-
Hits are identified as compounds that cause a significant decrease in polarization compared to the negative controls (e.g., >3 standard deviations from the mean).
-
Confirmed hits are then subjected to dose-response analysis (as in Protocol 1) to determine their IC50 values.
Visualizations
Caption: Menin-MLL Signaling Pathway and Inhibition.
Caption: Experimental Workflow of the FP Assay.
Caption: High-Throughput Screening Logical Flow.
References
- 1. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. A comprehensive high-throughput screening approach for discovering inhibitors targeting the menin-MLL1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
MI-3 inhibitor solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and application of MI-3 inhibitors, with a special focus on addressing solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that targets the protein-protein interaction between Menin and Mixed Lineage Leukemia (MLL). In certain types of leukemia, chromosomal translocations lead to the formation of MLL fusion proteins. These fusion proteins aberrantly recruit Menin, which is crucial for their oncogenic activity. By binding to Menin, this compound disrupts the Menin-MLL interaction, thereby inhibiting the expression of downstream target genes like HOXA9 and MEIS1, which are essential for leukemic cell proliferation and survival. This leads to cell differentiation and apoptosis in MLL-rearranged leukemia cells.[1][2]
Q2: What are the primary challenges when working with this compound inhibitors?
A2: The primary challenge encountered when working with this compound and similar small molecule inhibitors is their poor aqueous solubility. This can lead to difficulties in preparing stock solutions, precipitation during experimental assays, and challenges in formulating the compound for in vivo studies.
Q3: In which solvents is this compound soluble?
A3: this compound is readily soluble in dimethyl sulfoxide (DMSO) and ethanol. It is considered insoluble in water. For detailed solubility concentrations, please refer to the data table below.
Solubility Data
For optimal results, it is crucial to use fresh, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of this compound.[3]
| Solvent | Concentration (mg/mL) | Molar Equivalent (mM) | Notes |
| DMSO | 19 mg/mL | 50.59 mM | Use of fresh, anhydrous DMSO is highly recommended.[3] |
| Ethanol | 19 mg/mL | 50.59 mM | |
| Water | Insoluble | - |
Troubleshooting Guide
Q1: My this compound inhibitor precipitated out of solution after diluting my DMSO stock in an aqueous buffer. What should I do?
A1: This is a common issue due to the poor aqueous solubility of this compound. Here are a few troubleshooting steps:
-
Decrease the final DMSO concentration gradually: Instead of a single large dilution, perform serial dilutions in your aqueous buffer.
-
Lower the final concentration of this compound: The concentration of this compound in your final working solution may be too high to remain soluble in the low percentage of DMSO.
-
Use a co-solvent: For in vivo studies, co-solvents like PEG300 and surfactants like Tween-80 are often used to improve solubility.[4]
-
Gentle warming and sonication: If precipitation occurs, gentle warming of the solution or sonication may help to redissolve the compound. However, be cautious with temperature-sensitive compounds.[4]
Q2: I am observing inconsistent results in my cell-based assays. Could this be related to solubility?
A2: Yes, poor solubility can lead to inconsistent effective concentrations of the inhibitor in your assays. Ensure that your final working solution is completely clear and free of any visible precipitate. It is recommended to prepare fresh dilutions for each experiment from a concentrated DMSO stock.
Q3: How can I improve the solubility of this compound for my experiments?
A3: Several strategies can be employed to enhance the solubility of hydrophobic compounds like this compound:
-
Co-solvency: The use of a water-miscible solvent in which the drug is soluble, such as ethanol or PEG300, in addition to DMSO, can improve overall solubility in aqueous media.[5]
-
Use of Surfactants: Surfactants like Tween-80 can help to keep hydrophobic compounds in solution by forming micelles.
-
pH Adjustment: While not always applicable, adjusting the pH of the buffer can sometimes improve the solubility of compounds with ionizable groups.
-
Complexation: The use of cyclodextrins can encapsulate the hydrophobic drug and increase its aqueous solubility.[6]
Experimental Protocols
Preparation of this compound Stock Solution (for in vitro use)
-
Materials:
-
This compound inhibitor powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
To prepare a 10 mM stock solution, add the appropriate volume of anhydrous DMSO to the vial of this compound powder (e.g., for 1 mg of this compound with a molecular weight of 375.55 g/mol , add 266.3 µL of DMSO).
-
Vortex the solution until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.
-
Preparation of this compound Formulation (for in vivo use)
This protocol is a general guideline and may need to be optimized for your specific experimental needs.
-
Materials:
-
This compound inhibitor
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in sterile water)
-
-
Procedure for a 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline formulation: [4]
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
In a sterile tube, add the required volume of the this compound DMSO stock solution.
-
Add the corresponding volume of PEG300 and mix thoroughly.
-
Add the required volume of Tween-80 and mix until the solution is homogeneous.
-
Finally, add the saline to reach the final desired volume and mix well.
-
The final solution should be clear. If any precipitation is observed, gentle warming or sonication may be used. It is recommended to prepare this formulation fresh before each use.
-
Visualizations
Signaling Pathway
Caption: The Menin-MLL signaling pathway in leukemia and the mechanism of this compound inhibition.
Experimental Workflow
References
- 1. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing MI-3 Concentration for Different Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of MI-3, a potent Menin-MLL inhibitor, for various cell lines. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that disrupts the protein-protein interaction between Menin and Mixed Lineage Leukemia (MLL) proteins.[1][2][3][4] This interaction is crucial for the oncogenic activity of MLL fusion proteins, which are common in certain types of leukemia.[1][3][5] By blocking this interaction, this compound inhibits the recruitment of the MLL complex to its target genes, leading to the downregulation of key oncogenes like HOXA9 and MEIS1, ultimately resulting in cell cycle arrest and apoptosis in susceptible cancer cells.[6][7]
Q2: What is a typical starting concentration range for this compound in cell culture experiments?
A2: Based on published data, a sensible starting concentration range for this compound in most cancer cell lines is between 0.1 µM and 10 µM. However, the optimal concentration is highly cell-line dependent. For initial screening, a broad range with 10-fold serial dilutions (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM, 100 µM) is recommended to determine the approximate effective dose.[8]
Q3: How long should I incubate my cells with this compound?
A3: The incubation time can vary depending on the cell line and the experimental endpoint. For cell viability assays, a 72-hour incubation is common.[1] For apoptosis assays, shorter incubation times of 24 to 48 hours may be sufficient to observe an effect. It is advisable to perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal treatment duration for your specific cell line and assay.
Q4: What solvent should I use to dissolve this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[1][4] It is crucial to ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (cells treated with the same concentration of DMSO as the highest this compound concentration) in your experiments.
Q5: How can I determine the optimal this compound concentration for my specific cell line?
A5: The most common method is to perform a dose-response experiment and determine the half-maximal inhibitory concentration (IC50). This is typically done using a cell viability assay such as the MTT or MTS assay. You would treat your cells with a range of this compound concentrations for a fixed period (e.g., 72 hours) and then measure cell viability. The IC50 value represents the concentration of this compound required to inhibit cell growth by 50%.
Data Presentation: this compound IC50 Values in Various Cell Lines
The following table summarizes the reported IC50 values for this compound in different cancer cell lines. Please note that these values can vary depending on the specific experimental conditions, such as incubation time and the assay used.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MV4;11 | Acute Myeloid Leukemia (AML) | ~446 | [6] |
| KOPN-8 | Acute Lymphoblastic Leukemia (ALL) | Not explicitly stated, but effective in low µM range | [2] |
| THP-1 | Acute Monocytic Leukemia | Not explicitly stated, but shows dose-dependent growth inhibition | [6] |
| General Biochemical Assay | Menin-MLL Interaction | 648 | [1][2][3][4] |
Note: This table is not exhaustive and serves as a guide. It is highly recommended to determine the IC50 experimentally for your specific cell line and conditions.
Experimental Protocols
Determining IC50 using the MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in an adherent cancer cell line.
Materials:
-
This compound compound
-
Target cancer cell line
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in complete medium. A common starting range is 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After 72 hours, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes at room temperature to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Assessing Apoptosis using Annexin V Staining
This protocol describes how to measure apoptosis in response to this compound treatment using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
This compound treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells with the desired concentration of this compound (e.g., at or above the IC50) and a vehicle control for 24-48 hours.
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Cell Washing:
-
Wash the cells twice with cold PBS. Centrifuge at 300 x g for 5 minutes after each wash and discard the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Annexin V-FITC positive, PI negative cells are in early apoptosis.
-
Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells in the MTT assay | - Uneven cell seeding- Edge effects in the 96-well plate- Incomplete dissolution of formazan crystals | - Ensure a single-cell suspension before seeding and mix well.- Avoid using the outer wells of the plate or fill them with sterile PBS.- Ensure complete mixing after adding DMSO and check for visible crystals before reading. |
| No significant effect of this compound on cell viability | - this compound concentration is too low- Incubation time is too short- Cell line is resistant to this compound- Inactive compound | - Test a wider and higher concentration range.- Increase the incubation time (e.g., up to 96 hours).- Confirm the expression of Menin and MLL in your cell line. Consider using a positive control cell line known to be sensitive to this compound.- Verify the quality and storage conditions of your this compound stock solution. |
| High background in Annexin V staining (high percentage of apoptotic cells in the control group) | - Harsh cell handling during harvesting- Over-trypsinization- Cells were overgrown before harvesting | - Handle cells gently, avoiding vigorous pipetting.- Minimize trypsinization time.- Harvest cells when they are in the logarithmic growth phase and not overly confluent. |
| Unexpected cell morphology changes | - this compound induced differentiation- Off-target effects at high concentrations | - Analyze differentiation markers if applicable to your cell model.- Perform experiments at the lowest effective concentration to minimize potential off-target effects. |
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. bdbiosciences.com [bdbiosciences.com]
- 6. mdpi.com [mdpi.com]
- 7. Distinct Pathways Affected by Menin versus MLL1/MLL2 in MLL-rearranged Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
potential off-target effects of MI-3 inhibitor
Welcome to the Technical Support Center for the MI-3 inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this compound, a potent Menin-MLL inhibitor. Here you will find frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols for identifying and validating potential off-target interactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for the this compound inhibitor?
A1: this compound is a small molecule inhibitor that potently disrupts the protein-protein interaction between Menin and Mixed Lineage Leukemia (MLL) fusion proteins.[1][2] The N-terminal fragment of MLL, which is retained in all MLL fusion proteins, is crucial for this interaction.[3] By binding to Menin, this compound blocks the recruitment of MLL fusion proteins to target genes, such as HOXA9 and MEIS1.[1][4] This leads to the downregulation of their expression, which in turn inhibits leukemic cell proliferation, relieves the differentiation block, and induces apoptosis in MLL-rearranged leukemia cells.[1]
Q2: What are off-target effects and why are they a concern for a small molecule inhibitor like this compound?
A2: Off-target effects are unintended interactions of a drug or small molecule with proteins other than its primary target. These interactions can lead to unexpected biological responses, confounding experimental results and potentially causing toxicity.[5] For a highly specific inhibitor, understanding any off-target activity is crucial for accurately interpreting experimental data and anticipating potential side effects in a therapeutic context. While some studies suggest that the effects of this compound are due to specific targeting of the Menin-MLL interaction, comprehensive public data on its off-target profile is limited.[1]
Q3: Are there known off-targets for this compound or other Menin-MLL inhibitors?
A3: Publicly available, comprehensive screening data for this compound off-targets is scarce. However, early-generation Menin-MLL inhibitors were reported to have some off-target activities and cytochrome P450 liabilities, which were later optimized in newer compounds like VTP50469.[6] Without specific data for this compound, researchers should be aware of the potential for off-target interactions and consider empirical testing.
Q4: What types of experimental results might suggest an off-target effect of this compound?
A4: Unexpected phenotypes that do not align with the known function of the Menin-MLL pathway could indicate off-target effects. Examples include:
-
Cell death in a cell line that does not express MLL fusion proteins.
-
Modulation of a signaling pathway known to be independent of Menin or MLL.
-
Inconsistent results between different cell lines that are both sensitive to Menin-MLL inhibition.
-
Biological effects observed at concentrations significantly different from the IC50 for Menin-MLL interaction disruption.
Q5: How can I control for potential off-target effects in my experiments?
A5: Several strategies can be employed:
-
Use a negative control compound: A structurally similar but inactive analog of this compound can help differentiate on-target from off-target effects.[1]
-
Perform rescue experiments: If an off-target is identified, overexpressing that target might rescue the observed phenotype.
-
Use multiple, structurally distinct inhibitors: If different inhibitors targeting the same primary pathway produce the same phenotype, it is more likely to be an on-target effect.
-
Knockdown or knockout of the intended target: The phenotype of genetic ablation of Menin should mimic the effects of this compound if the inhibitor is highly specific.
-
Perform off-target profiling: Use the experimental protocols outlined below, such as Kinome Scanning or Cellular Thermal Shift Assay (CETSA), to identify potential off-target interactors.
Data on Potential Off-Target Interactions
While specific, experimentally determined off-target data for this compound is not widely available in the public domain, the following table provides a hypothetical example of how such data would be presented. This is for illustrative purposes only.
| Target Class | Potential Off-Target | Binding Affinity (Kd) | Functional Inhibition (IC50) | Notes |
| Kinase | Aurora Kinase A | 1.2 µM | 5.8 µM | Weak inhibition observed at high concentrations. |
| Kinase | SRC | 3.5 µM | >10 µM | Binding detected, but no significant functional inhibition. |
| Non-kinase | Bromodomain protein 4 (BRD4) | >10 µM | Not Determined | No significant binding detected. |
| Transporter | P-glycoprotein (P-gp) | 8.7 µM | Not Determined | Potential for weak interaction; may have implications for drug efflux. |
Signaling & Experimental Workflow Diagrams
The following diagrams illustrate the intended signaling pathway of this compound and the general workflows for identifying off-target effects.
References
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. chayon.co.kr [chayon.co.kr]
- 3. ijsrtjournal.com [ijsrtjournal.com]
- 4. Molecular Mechanism of Small-Molecule Inhibitors in Blocking the PD-1/PD-L1 Pathway through PD-L1 Dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterized drugs show unexpected effects [mpi-dortmund.mpg.de]
- 6. biorxiv.org [biorxiv.org]
Technical Support Center: Troubleshooting MI-3 Instability
This technical support center provides guidance to researchers, scientists, and drug development professionals encountering stability issues with the small molecule inhibitor, MI-3, in cell culture media. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to ensure experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. Could this be due to instability in my culture media?
A1: Yes, inconsistency in experimental outcomes is a common indicator of compound instability. Small molecule inhibitors like this compound can degrade in culture media, leading to a decrease in the effective concentration over the course of an experiment and causing variability in results. Factors such as media composition, pH, temperature, and exposure to light can all contribute to degradation[1][2].
Q2: What are the primary factors that can cause this compound to degrade in culture media?
A2: The stability of a small molecule like this compound in a biological matrix is influenced by several factors:
-
pH: Standard culture media is typically buffered to a physiological pH of 7.2-7.4. Deviations from this range can accelerate the hydrolysis of this compound[1][3].
-
Temperature: Although cell cultures are maintained at 37°C, prolonged incubation can lead to thermal degradation. Storage conditions of stock solutions are also critical[1][2].
-
Light Exposure: Some compounds are photosensitive. Exposure to ambient light during preparation or incubation can lead to photodegradation[1][2].
-
Oxidation: Reactive oxygen species (ROS) in the media or generated by cells can oxidize and inactivate this compound[1].
-
Enzymatic Degradation: Components in serum-containing media (e.g., esterases, proteases) or enzymes released by cells can metabolize this compound[1].
-
Media Components: Certain components in the culture media can interact with and destabilize this compound.
Q3: How can I determine the stability of this compound in my specific culture medium?
A3: A stability study can be performed by incubating this compound in your culture medium under your experimental conditions. Samples should be collected at various time points and the concentration of intact this compound should be quantified using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guide
Issue: I suspect this compound is degrading during my multi-day cell culture experiment.
Step 1: Assess this compound Stability in Culture Media
This initial step helps to confirm and quantify the suspected instability.
Experimental Protocol: this compound Stability Assessment in Culture Media
-
Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Spike the culture medium (both with and without cells) with this compound to the final desired experimental concentration.
-
Incubation: Incubate the prepared media under your standard experimental conditions (e.g., 37°C, 5% CO2).
-
Time Points: Collect aliquots of the media at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
-
Sample Processing: Immediately after collection, stop any potential degradation by freezing the samples at -80°C or by immediate extraction of the compound.
-
Quantification: Analyze the concentration of intact this compound in each sample using a validated HPLC or LC-MS method.
-
Data Analysis: Plot the concentration of this compound versus time to determine its degradation kinetics and half-life in the culture medium.
Step 2: Analyze the Data and Identify Potential Causes
The results from the stability study will provide insight into the rate and potential cause of degradation.
Table 1: Hypothetical Stability Data for this compound in Different Media Conditions
| Time (Hours) | This compound Concentration (µM) in Complete Medium (with 10% FBS) | This compound Concentration (µM) in Serum-Free Medium |
| 0 | 10.0 | 10.0 |
| 2 | 9.1 | 9.8 |
| 4 | 8.2 | 9.6 |
| 8 | 6.7 | 9.2 |
| 24 | 3.5 | 8.1 |
| 48 | 1.2 | 6.6 |
| 72 | <0.5 | 5.1 |
This data suggests that components within the Fetal Bovine Serum (FBS) may be contributing to the accelerated degradation of this compound.
Step 3: Implement Solutions to Mitigate Instability
Based on the potential cause, the following strategies can be employed.
Table 2: Troubleshooting Strategies for this compound Instability
| Potential Cause | Recommended Solution |
| pH-dependent hydrolysis | Ensure the culture medium is properly buffered and the pH remains stable throughout the experiment. Consider using a more robust buffering system if pH fluctuations are observed[4]. |
| Enzymatic degradation (from serum) | If the presence of serum is accelerating degradation, consider using a lower percentage of serum, heat-inactivated serum, or transitioning to a serum-free medium if compatible with your cell line[5]. |
| Light sensitivity | Protect the stock solution and culture plates from direct light exposure by using amber vials and keeping plates covered. |
| General chemical instability | If this compound is inherently unstable in aqueous solutions at 37°C, consider a media replenishment strategy. Replacing the media with freshly prepared this compound at regular intervals (e.g., every 24 hours) can help maintain a more consistent concentration. |
| Oxidation | Consider the addition of antioxidants to the culture medium, if compatible with your experimental goals. |
Visualizing Experimental Workflows and Pathways
Diagram 1: Troubleshooting Workflow for this compound Instability
Caption: A logical workflow for troubleshooting this compound instability.
Diagram 2: Potential Degradation Pathways for this compound in Culture Media
Caption: Factors leading to this compound degradation in vitro.
References
- 1. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
Technical Support Center: MI-3 Resistance Mechanisms in Leukemia Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating MI-3 and other menin inhibitor resistance mechanisms in leukemia cells.
Frequently Asked Questions (FAQs)
Q1: What are the primary known mechanisms of resistance to menin inhibitors like this compound in leukemia cells?
A1: Resistance to menin inhibitors can be broadly categorized into two main types:
-
Genetic Resistance: This is most commonly caused by somatic mutations in the MEN1 gene, which encodes the menin protein. These mutations typically occur at the drug-binding interface, reducing the affinity of the inhibitor for menin. This prevents the inhibitor from disrupting the menin-MLL interaction, which is crucial for the proliferation of certain leukemia subtypes.[1][2] Studies have identified recurrent mutations at amino acid residues such as M327, G331, and T349.[1][3] These on-target mutations have been observed in patients who relapse after treatment with menin inhibitors.[1]
-
Non-Genetic Resistance: Leukemia cells can also develop resistance without acquiring MEN1 mutations.[1][4] These mechanisms involve transcriptional reprogramming and epigenetic modifications.[1] For instance, some resistant cells show decreased expression of key MLL target genes like MEIS1 and HOX genes, coupled with an increased expression of myeloid differentiation genes, suggesting the activation of alternative survival pathways.[1] Another identified mechanism involves the epigenetic regulator PRC1.1, where its depletion can lead to resistance through the aberrant activation of MYC, independent of the canonical KMT2A target genes.[5][6]
Q2: My leukemia cell line (e.g., MV4;11, MOLM13) is showing reduced sensitivity to this compound in my dose-response assays. What could be the cause?
A2: Reduced sensitivity to this compound in your cell line could be due to several factors:
-
Pre-existing Resistant Clones: The parental cell line may have a small subpopulation of cells with pre-existing resistance mechanisms that are selected for during drug treatment.
-
Acquired MEN1 Mutations: Prolonged exposure to the menin inhibitor may have led to the selection of cells with acquired mutations in the MEN1 gene that prevent effective drug binding.[1]
-
Activation of Bypass Pathways: The cells may have activated alternative signaling pathways to compensate for the inhibition of the menin-MLL interaction. This can include the upregulation of oncogenes like MYC.[5][6]
-
Experimental Variability: Ensure consistency in your experimental setup, including cell passage number, seeding density, drug concentration, and incubation time.
Q3: How can I confirm if my resistant cell line has developed MEN1 mutations?
A3: To confirm the presence of MEN1 mutations, you can perform Sanger sequencing or next-generation sequencing (NGS) of the MEN1 gene in your resistant cell line and compare it to the parental, sensitive cell line. Pay close attention to the codons for amino acid residues M327, G331, and T349, as these are known hotspots for resistance mutations.[1][3]
Q4: Are there strategies to overcome or prevent the development of resistance to menin inhibitors?
A4: Yes, several strategies are being explored to combat resistance:
-
Combination Therapies: Combining menin inhibitors with other anti-leukemic agents can create synergistic effects and reduce the likelihood of resistance.[7][8][9] Promising combinations include menin inhibitors with:
-
Next-Generation Menin Inhibitors: Newer menin inhibitors are being developed that may be effective against some of the common resistance mutations.[10] For example, the inhibitor JNJ-75276617 (bleximenib) has shown preclinical activity against cells with MEN1 mutations that confer resistance to other menin inhibitors.[10]
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound in leukemia cell lines.
| Potential Cause | Troubleshooting Step |
| Cell Line Health and Passage Number | Ensure cells are healthy and within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity. |
| Seeding Density | Optimize and maintain a consistent cell seeding density for your viability assays. Over- or under-seeding can affect cell growth rates and drug response. |
| Drug Preparation and Storage | Prepare fresh drug dilutions for each experiment from a validated stock solution. Store the stock solution at the recommended temperature and protect it from light to prevent degradation. |
| Assay Incubation Time | The duration of drug exposure can significantly impact IC50 values. Standardize the incubation time (e.g., 72 hours) across all experiments.[11] |
| Assay Method | Different viability assays (e.g., MTT, CellTiter-Glo) can yield slightly different results. Use a consistent assay method and ensure it is validated for your cell lines. |
Problem 2: Difficulty generating a menin inhibitor-resistant cell line.
| Potential Cause | Troubleshooting Step |
| Insufficient Drug Concentration | Start with a low concentration of the menin inhibitor (around the IC50) and gradually increase the concentration over several weeks or months. This allows for the selection of resistant clones without causing widespread cell death. |
| Infrequent Passaging | Passage the cells regularly, even at low confluency, to remove dead cells and provide space for resistant cells to proliferate. |
| Lack of Selective Pressure | Maintain continuous exposure to the menin inhibitor to ensure consistent selective pressure. |
| Cell Line Characteristics | Some cell lines may be less prone to developing resistance. Consider using multiple MLL-rearranged or NPM1-mutant cell lines (e.g., MOLM13, MV4;11, OCI-AML3) in parallel.[1] |
Quantitative Data Summary
Table 1: In Vitro Activity of Menin Inhibitors in Leukemia Cell Lines
| Inhibitor | Cell Line | Genotype | GI50/IC50 (nM) | Reference |
| MI-3454 | MV4;11 | MLL-AF4 | 7-27 | [12] |
| MI-463 | MV4;11 | MLL-AF4 | 15.3 | [13] |
| MI-503 | MV4;11 | MLL-AF4 | 14.7 | [13] |
| MI-2 | MV4;11 | MLL-AF4 | 446 | [13] |
| This compound | MV4;11 | MLL-AF4 | 648 | [13] |
Table 2: Frequency of Acquired MEN1 Mutations in Patients with Resistance to Menin Inhibitors
| Study Population | Number of Patients Tested | Percentage with MEN1 Mutations | Reference |
| Patients treated with revumenib | 31 | 39% | [2] |
| Patients treated with menin inhibitors | Not specified | ~40% | [5] |
Experimental Protocols
Protocol 1: Generation of Menin Inhibitor-Resistant Leukemia Cell Lines
-
Cell Culture: Culture MLL-rearranged or NPM1-mutant leukemia cells (e.g., MV4;11, MOLM13) in appropriate media and conditions.
-
Initial Drug Exposure: Begin by treating the cells with the menin inhibitor at a concentration close to the experimentally determined IC50 value.
-
Gradual Dose Escalation: Over a period of several weeks to months, gradually increase the concentration of the menin inhibitor in the culture medium as the cells begin to tolerate the lower concentrations.
-
Monitoring and Passaging: Regularly monitor cell viability and proliferation. Passage the cells as needed, always maintaining the selective pressure of the drug.
-
Isolation of Resistant Clones: Once a population of cells is able to proliferate steadily in a high concentration of the inhibitor (e.g., 5-10 times the initial IC50), single-cell cloning can be performed to isolate and expand individual resistant clones.
-
Validation of Resistance: Confirm the resistant phenotype by performing dose-response assays and comparing the IC50 values of the resistant clones to the parental cell line.
Protocol 2: CRISPR-Cas9 Mediated Introduction of MEN1 Resistance Mutations
-
Design and Synthesize gRNA: Design a guide RNA (gRNA) that targets the specific region of the MEN1 gene where the desired mutation is to be introduced (e.g., M327I).
-
Design and Synthesize Homology Directed Repair (HDR) Template: Create a single-stranded oligodeoxynucleotide (ssODN) that contains the desired mutation flanked by homology arms that match the sequence surrounding the gRNA target site.
-
Cell Transfection: Co-transfect the leukemia cells (e.g., MV4;11) with a plasmid expressing Cas9 and the gRNA, along with the HDR template. Electroporation or nucleofection are commonly used methods.[1]
-
Selection and Expansion: Select for successfully edited cells. This can be done by exposing the bulk population to the menin inhibitor, as cells with the resistance mutation will have a survival advantage.[1]
-
Verification of Mutation: Isolate genomic DNA from the selected cell population and perform sequencing to confirm the presence of the desired point mutation in the MEN1 gene.
Visualizations
References
- 1. MEN1 mutations mediate clinical resistance to Menin inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Abstract 3457: Characterization of acquired resistance mutations to menin inhibitors | Semantic Scholar [semanticscholar.org]
- 4. Distinct Responses to Menin Inhibition and Synergy with DOT1L Inhibition in KMT2A-Rearranged Acute Lymphoblastic and Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. ashpublications.org [ashpublications.org]
- 11. researchgate.net [researchgate.net]
- 12. Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Technical Support Center: MI-3 (Menin-MLL Inhibitor)
This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper storage and handling of the MI-3 compound (Menin-MLL Inhibitor, CAS No: 1271738-59-0). Adherence to these guidelines is critical for ensuring the compound's stability, experimental success, and laboratory safety.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for this compound powder?
A1: For long-term storage, this compound in its solid (powder) form should be stored at -20°C. Under these conditions, the compound is stable for up to three years.
Q2: How should I store this compound once it is dissolved in a solvent?
A2: The storage of this compound solutions depends on the duration of storage. For long-term storage (up to one year), aliquoted solutions in DMSO should be kept at -80°C. For shorter periods, storage at -20°C is suitable for up to one month, and at 4°C for up to two weeks. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use vials.
Q3: What solvents are suitable for dissolving this compound?
A3: this compound is soluble in DMSO and Ethanol. It is reported to be insoluble in water. For in vitro experiments, DMSO is commonly used as a solvent.
Q4: Are there any specific safety precautions I should take when handling this compound?
A4: Yes, this compound is classified as harmful if swallowed and very toxic to aquatic life. When handling the compound, it is essential to avoid inhalation of dust or aerosols and prevent contact with eyes and skin. Always use personal protective equipment, including safety goggles, gloves, and a lab coat, and work in a well-ventilated area or a fume hood.
Q5: What should I do in case of accidental exposure to this compound?
A5: In case of accidental exposure, follow these first-aid measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with soap and water. Seek medical attention if irritation persists.
-
Inhalation: Move the exposed individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Improper storage leading to compound degradation. | Ensure this compound powder is stored at -20°C and solutions are stored at -80°C for long-term use. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Allow the vial to equilibrate to room temperature for at least one hour before opening. |
| Precipitate formation in stock solution | Exceeding the solubility limit or temperature fluctuations. | Ensure the concentration does not exceed the solubility limit in the chosen solvent (e.g., 19 mg/mL in fresh DMSO). If a precipitate is observed, gently warm the solution and vortex to redissolve. Always use fresh, moisture-free DMSO as absorbed moisture can reduce solubility. |
| Low cell viability in control group (vehicle only) | High concentration of DMSO in the final cell culture medium. | The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity. Prepare serial dilutions of your stock solution to achieve the desired final concentration of this compound with a low, non-toxic concentration of DMSO. |
Data Presentation
Storage Conditions and Stability
| Form | Storage Temperature | Duration |
| Powder | 0°C | Short-term |
| -20°C | Long-term (2-3 years) | |
| In DMSO | 4°C | 2 weeks |
| -20°C | Up to 1 month | |
| -80°C | Up to 2 years |
Solubility
| Solvent | Concentration |
| DMSO | 19 mg/mL (50.59 mM) |
| Ethanol | 19 mg/mL |
| Water | Insoluble |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least one hour before opening.
-
Calculation: The molecular weight of this compound is 375.55 g/mol . To prepare a 10 mM stock solution, you will need to dissolve 3.7555 mg of this compound in 1 mL of DMSO.
-
Dissolution: Aseptically add the calculated amount of fresh, anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, tightly sealed vials. Store the aliquots at -80°C for long-term storage.
Visualizations
Experimental Workflow for this compound Handling and Use
Caption: Workflow for the proper storage, preparation, and experimental use of this compound.
Technical Support Center: Improving MI-3 Efficacy in In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using MI-3 and other menin-MLL inhibitors in in vivo studies.
I. Troubleshooting Guides
This section addresses common issues encountered during in vivo experiments with menin-MLL inhibitors.
Problem 1: Poor Solubility and Stability of this compound in Formulation
-
Question: How can I improve the solubility and stability of this compound and its analogs for in vivo administration?
-
Answer: Early menin-MLL inhibitors like MI-2 and this compound have limitations in terms of solubility and metabolic stability. More advanced analogs such as MI-503 have been developed with improved pharmacokinetic properties. For MI-503, a common vehicle for intraperitoneal (i.p.) administration is a solution of 25% DMSO, 25% PEG400, and 50% PBS. For oral gavage, MI-463 and MI-503 have shown high oral bioavailability. VTP50469 has been successfully formulated in mouse chow at 0.1% (w/w) for continuous oral dosing, achieving plasma concentrations between 700-2000 nM.[1][2][3] When preparing formulations, it is crucial to use fresh preparations for each administration to minimize degradation. For instance, a formulation for MI-503 for intraperitoneal injection can be prepared by dissolving the compound in the vehicle (25% DMSO, 25% PEG400, 50% PBS).[2]
Problem 2: Suboptimal In Vivo Efficacy or High Toxicity
-
Question: What are potential reasons for observing low efficacy or high toxicity with this compound or its analogs in my animal model?
-
Answer: Suboptimal efficacy or unexpected toxicity can stem from several factors:
-
Inadequate Dosing or Schedule: The dosing and schedule should be optimized for the specific animal model and the inhibitor being used. For example, in MV4;11 xenograft models, MI-503 has been shown to be effective at 60 mg/kg once daily via i.p. injection, while MI-463 was used at 35 mg/kg.[4] In a bone marrow transplantation model of MLL-AF9 leukemia, MI-463 (50 mg/kg) and MI-503 (80 mg/kg) were administered twice daily by oral gavage.[4] VTP50469 has been dosed at 15, 30, and 60 mg/kg twice daily via oral administration.[1][5]
-
Tumor Model Resistance: While MLL-rearranged (MLL-r) and NPM1-mutant (NPM1c) leukemias are generally sensitive, the degree of response can vary.[6][7] Resistance can emerge, sometimes through mutations in the MEN1 gene.[8]
-
Off-Target Effects: While newer compounds like D0060-319 have shown high selectivity with no cross-reactivity against a panel of 44 molecular targets, off-target effects should be considered, especially with less optimized inhibitors.[9] Monitoring for signs of toxicity such as weight loss and changes in liver and kidney morphology is crucial.[4][10]
-
Poor Pharmacokinetics: Despite improved bioavailability of newer compounds, individual animal metabolism can vary. Verifying plasma concentrations of the inhibitor can help correlate exposure with efficacy.
-
Problem 3: Difficulty in Monitoring Target Engagement and Downstream Effects
-
Question: How can I confirm that the menin-MLL inhibitor is hitting its target and modulating downstream pathways in my in vivo model?
-
Answer: To confirm on-target activity, you can measure the expression of known downstream target genes of the MLL fusion protein complex.
-
Biomarker Analysis: The most well-established biomarkers are the downregulation of HOXA9 and MEIS1 gene expression.[1][11] Other relevant target genes whose expression is typically suppressed by effective menin-MLL inhibition include PBX3, MEF2C, and FLT3.[4][12][13]
-
Methodology: Quantitative real-time PCR (qRT-PCR) on RNA extracted from tumor tissue or bone marrow is a standard method to assess changes in the expression of these target genes.[4][12]
-
Phenotypic Changes: In leukemia models, on-target activity can also be evidenced by the induction of differentiation markers, such as CD11b or MNDA, and a reduction in blast counts in the bone marrow and peripheral blood.[1][11]
-
II. Frequently Asked Questions (FAQs)
-
What is the mechanism of action of this compound? this compound is a small molecule inhibitor that disrupts the protein-protein interaction between menin and Mixed Lineage Leukemia (MLL) fusion proteins.[11] This interaction is critical for the leukemogenic activity of MLL fusion proteins. By blocking this interaction, this compound prevents the recruitment of the MLL complex to target genes, leading to the downregulation of key oncogenic genes like HOXA9 and MEIS1, which in turn induces differentiation and apoptosis in leukemia cells.[1][11]
-
Which cancer models are most sensitive to this compound and other menin-MLL inhibitors? Menin-MLL inhibitors have shown the most significant efficacy in hematological malignancies characterized by MLL rearrangements (e.g., acute myeloid leukemia - AML, and acute lymphoblastic leukemia - ALL) and NPM1 mutations.[6][7] They have also demonstrated activity in preclinical models of other cancers, including hepatocellular carcinoma, prostate cancer, and Ewing sarcoma, although the effects in solid tumors are generally more limited.[2][14]
-
What are the known off-target effects of this compound? While specific off-target effects for this compound are not extensively detailed in the provided search results, newer generations of menin-MLL inhibitors have been designed for high selectivity. For example, D0060-319 was screened against 44 molecular targets and showed no significant cross-reactivity.[9] In general, monitoring for common signs of toxicity in animal studies, such as weight loss or organ damage, is recommended.[4]
-
What are the advantages of using next-generation menin-MLL inhibitors (e.g., MI-503, VTP50469) over this compound? Next-generation inhibitors were developed to overcome the limitations of early compounds like this compound, which include modest cellular activity and poor metabolic stability.[15] Newer compounds like MI-503 and VTP50469 offer:
-
Higher Potency: They have significantly lower IC50 and Ki values, meaning they are effective at lower concentrations.[16][17]
-
Improved Pharmacokinetics: They exhibit better oral bioavailability and metabolic stability, making them more suitable for in vivo studies and clinical development.[4]
-
Enhanced In Vivo Efficacy: These compounds have demonstrated robust tumor growth inhibition and increased survival in various animal models of leukemia.[1][4]
-
-
What combination therapies have shown promise with menin-MLL inhibitors to enhance efficacy? Combining menin-MLL inhibitors with other targeted agents has shown synergistic effects and is a promising strategy to improve outcomes and overcome resistance. Notable combinations include:
-
BCL2 Inhibitors (e.g., Venetoclax): This combination has shown synergistic lethality in AML cell lines and patient-derived xenografts.[18][19]
-
CDK4/6 Inhibitors (e.g., Palbociclib, Abemaciclib): Co-treatment with CDK4/6 inhibitors has demonstrated synergistic effects in NUP98-rearranged and MLL-rearranged leukemia models.[8][20]
-
FLT3 Inhibitors (e.g., Gilteritinib): For leukemias with co-occurring FLT3 mutations, combining menin-MLL inhibitors with FLT3 inhibitors has shown superior activity compared to single-agent treatment.[21]
-
HDAC Inhibitors (e.g., Chidamide): There is a high degree of synergy between this compound and HDAC inhibitors in MLL-rearranged AML cells.[11]
-
III. Data Presentation: Comparative Efficacy of Menin-MLL Inhibitors
Table 1: In Vitro Potency of Menin-MLL Inhibitors
| Compound | Target | IC50 (nM) | Ki (pM) |
| MI-2 | Menin-MLL Interaction | 446 | - |
| This compound | Menin-MLL Interaction | 648 | - |
| MI-463 | Menin-MLL Interaction | 15.3 | - |
| MI-503 | Menin-MLL Interaction | 14.7 | - |
| VTP50469 | Menin-MLL Interaction | 13-37 (in various cell lines) | 104 |
| D0060-319 | Menin-MLL Interaction | 7.46 | - |
Data compiled from multiple sources.[9][13][16]
Table 2: In Vivo Efficacy of Menin-MLL Inhibitors in Leukemia Models
| Compound | Animal Model | Dosing and Administration | Outcome |
| MI-463 | MV4;11 Xenograft | 35 mg/kg, i.p., once daily | Significant tumor growth inhibition.[4] |
| MI-503 | MV4;11 Xenograft | 60 mg/kg, i.p., once daily | >80% reduction in tumor volume.[4] |
| VTP50469 | MLL-r B-ALL PDX | 120 mg/kg, oral, twice daily | Dramatically increased survival.[13] |
| D0060-319 | MV4-11 Xenograft | 25 mg/kg, twice daily | 82.97% tumor growth inhibition.[9] |
| D0060-319 | MOLM-13 Xenograft | 50 mg/kg, twice daily | 81.08% tumor growth inhibition.[9] |
Table 3: Pharmacokinetic Parameters of Advanced Menin-MLL Inhibitors in Mice
| Compound | Administration | Dose (mg/kg) | Oral Bioavailability (%) |
| MI-463 | Oral | 30 | ~45 |
| MI-503 | Oral | 30 | ~75 |
Data from pharmacokinetic studies in mice.[4]
IV. Experimental Protocols
Protocol 1: In Vivo Efficacy Study of a Menin-MLL Inhibitor in a Mouse Xenograft Model of MLL-rearranged Leukemia
-
Cell Culture and Implantation:
-
Culture human MLL-rearranged leukemia cells (e.g., MV4;11 or MOLM-13) under standard conditions.
-
Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel mixture).
-
Subcutaneously inject 1 x 10^7 cells into the flank of immunodeficient mice (e.g., BALB/c nude or NSG mice).[4]
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by caliper measurements.
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment and control groups.
-
-
Drug Formulation and Administration:
-
Prepare the menin-MLL inhibitor formulation fresh daily. For example, dissolve MI-503 in a vehicle of 25% DMSO, 25% PEG400, and 50% PBS.[2]
-
Administer the drug and vehicle control to the respective groups via the chosen route (e.g., intraperitoneal injection or oral gavage) and schedule (e.g., once or twice daily).[4]
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
The primary endpoint is typically tumor growth inhibition. Survival studies can also be conducted.
-
At the end of the study, euthanize mice and collect tumors and other tissues for further analysis (e.g., qRT-PCR, histology).
-
Protocol 2: Pharmacokinetic Analysis of a Menin-MLL Inhibitor in Mice
-
Animal Dosing:
-
Administer a single dose of the menin-MLL inhibitor to mice via the intended clinical route (e.g., oral gavage) and an intravenous route for bioavailability calculation.[4]
-
-
Blood Sampling:
-
Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Process blood to obtain plasma and store at -80°C until analysis.
-
-
Sample Analysis:
-
Extract the drug from plasma samples.
-
Quantify the concentration of the inhibitor using a validated analytical method such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate key pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and oral bioavailability.
-
Protocol 3: Analysis of Target Gene Expression in Tumor Tissue by qRT-PCR
-
RNA Extraction:
-
Homogenize collected tumor tissue in a lysis buffer (e.g., TRIzol).
-
Extract total RNA using a standard protocol or a commercial kit.
-
Assess RNA quality and quantity using a spectrophotometer or bioanalyzer.
-
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase kit.
-
-
qRT-PCR:
-
Prepare a reaction mixture containing cDNA, SYBR Green or TaqMan master mix, and primers for target genes (HOXA9, MEIS1) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Perform the qRT-PCR reaction in a real-time PCR cycler.
-
-
Data Analysis:
-
Calculate the relative expression of target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treatment group to the vehicle control group.[12]
-
V. Visualization of Signaling Pathways and Workflows
Caption: Menin-MLL signaling pathway and inhibition by this compound.
Caption: Workflow for an in vivo efficacy study.
References
- 1. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ashpublications.org [ashpublications.org]
- 7. onclive.com [onclive.com]
- 8. Combination of menin and kinase inhibitors as an effective treatment for leukemia with NUP98 translocations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. selleckchem.com [selleckchem.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. caymanchem.com [caymanchem.com]
- 14. Characterization of the Menin-MLL Interaction as Therapeutic Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2minutemedicine.com [2minutemedicine.com]
- 16. selleckchem.com [selleckchem.com]
- 17. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. doaj.org [doaj.org]
- 20. researchgate.net [researchgate.net]
- 21. Synergistic targeting of FLT3 mutations in AML via combined menin-MLL and FLT3 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing MI-3 Toxicity in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the menin-MLL inhibitor, MI-3, in animal models. Our goal is to help you anticipate and address potential challenges related to in vivo toxicity, ensuring the successful execution of your preclinical studies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the expected general toxicity profile of this compound in animal models based on studies with similar compounds like MI-503?
A1: Based on preclinical studies with the closely related menin-MLL inhibitor MI-503, this compound is anticipated to have a favorable safety profile in animal models. In mouse xenograft models of both MLL-rearranged leukemia and hepatocellular carcinoma, prolonged treatment with MI-503 did not result in significant signs of toxicity.[1][2] Key observations include:
-
Stable Body Weight: Mice treated with effective doses of MI-503 showed no significant alterations in body weight compared to vehicle-treated control groups.[1][2]
-
No Gross Organ Morphology Changes: Histological examination of major organs, such as the liver and kidney, revealed no morphological changes following prolonged treatment.[1]
-
Normal Hematopoiesis: Studies have indicated that pharmacologic inhibition of the menin-MLL interaction does not appear to impair normal hematopoiesis in mice.[1][3]
Troubleshooting:
-
Unexpected Weight Loss: If you observe significant weight loss (>15-20%) in your treatment group, consider the following:
-
Vehicle Toxicity: Ensure the vehicle used for this compound formulation is well-tolerated at the administered volume and frequency.
-
Dose Reduction: You may be administering a dose above the maximum tolerated dose (MTD). A dose-ranging study is recommended to establish the MTD in your specific animal model.
-
Off-Target Effects: While this compound is designed to be specific, off-target effects at high concentrations cannot be entirely ruled out.
-
Tumor Burden: In efficacy studies, rapid tumor regression can sometimes lead to systemic effects that cause weight loss.
-
Q2: What are the potential dose-limiting toxicities (DLTs) for menin inhibitors that I should monitor for in my animal studies?
A2: While preclinical studies with compounds like MI-503 have shown low toxicity, clinical trials with other menin inhibitors have identified specific dose-limiting toxicities.[4][5][6] Although these may not directly translate to animal models at typical research doses, it is prudent to be aware of them:
-
Differentiation Syndrome (DS): This is a known adverse event with therapies that induce differentiation of leukemic cells.[4][5] In animal models, this could manifest as respiratory distress, fluid retention (pleural effusion, pericardial effusion), and multi-organ inflammation.
-
QTc Prolongation: Asymptomatic prolongation of the QT interval has been observed as a DLT in clinical trials of some menin inhibitors.[5][6][7][8] This indicates a potential for cardiotoxicity.
-
Cytopenias: Reductions in blood cell counts, such as neutropenia and thrombocytopenia, have been reported.[4]
Troubleshooting:
-
Suspected Differentiation Syndrome: If animals exhibit rapid weight gain, edema, or respiratory distress, it could be indicative of DS. Refer to the experimental protocol section for guidance on assessing DS in mice.
-
Cardiotoxicity Monitoring: For long-term studies or when using high doses, consider incorporating electrocardiogram (ECG) monitoring to assess for cardiac abnormalities. Histopathological analysis of heart tissue at the end of the study is also recommended.
-
Hematological Monitoring: Regular complete blood counts (CBCs) from satellite groups of animals can help monitor for cytopenias.
Q3: How can I optimize the formulation of this compound to minimize potential toxicity?
A3: The formulation of this compound is critical for ensuring its bioavailability and minimizing local and systemic toxicity. While specific formulations for this compound may be proprietary, general principles for formulating poorly soluble small molecules for in vivo use can be applied. The goal is to create a stable, homogenous suspension or solution that is well-tolerated by the animal.
Troubleshooting Formulation-Related Toxicity:
-
Injection Site Reactions: If you observe inflammation, irritation, or necrosis at the injection site (for parenteral administration), this could be due to:
-
Drug Precipitation: The compound may be precipitating out of solution upon injection. Ensure the formulation is stable and consider using alternative solvents or excipients.
-
Vehicle Irritation: The vehicle itself may be causing irritation. Test the vehicle alone in a control group.
-
-
Poor Bioavailability Leading to High Doses: An inadequate formulation may lead to poor oral bioavailability, necessitating higher doses that could increase the risk of toxicity. Consider using formulations known to enhance solubility and absorption, such as:
-
Suspensions in vehicles like 0.5% methylcellulose or carboxymethylcellulose (CMC).
-
Lipid-based formulations.
-
Nanoformulations.[3]
-
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies with the menin-MLL inhibitor MI-503, a close analog of this compound.
Table 1: In Vivo Dosing and Efficacy of MI-503 in Mouse Xenograft Models
| Animal Model | Cell Line | MI-503 Dose | Administration Route | Treatment Duration | Efficacy Outcome | Reported Toxicity |
| BALB/c nude mice | MV4;11 (MLL-rearranged leukemia) | 60 mg/kg, once daily | Intraperitoneal (i.p.) | 35 days | ~8-fold decrease in tumor volume | None reported |
| BALB/c nude mice | MV4;11 (MLL-rearranged leukemia) | 70 mg/kg, twice daily | Oral gavage | 10 days | Not applicable (toxicity study) | No impairment of normal hematopoiesis |
| Athymic nude mice | HepG2 (Hepatocellular Carcinoma) | 35 mg/kg, once daily | Intraperitoneal (i.p.) | 2-3 weeks | >50% reduction in tumor growth | No significant changes in body weight or liver enzymes |
| Athymic nude mice | Hep3B (Hepatocellular Carcinoma) | 35 mg/kg, once daily | Intraperitoneal (i.p.) | 2-3 weeks | >50% reduction in tumor growth | No significant changes in body weight or liver enzymes |
Table 2: Survival Benefit of Menin Inhibitors in a Mouse Model of MLL Leukemia
| Treatment Group | Median Survival Time Increase (vs. Control) |
| MI-463 | 70% |
| MI-503 | 45% |
Experimental Protocols
Protocol 1: General Procedure for In Vivo Toxicity Assessment of this compound
-
Animal Model: Select a relevant mouse strain (e.g., C57BL/6 for general toxicity, or an immunodeficient strain like NSG for xenograft studies).
-
Dose Formulation: Prepare the this compound formulation and a vehicle-only control. Ensure homogeneity and stability.
-
Dose Administration: Administer this compound via the intended experimental route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring:
-
Daily: Observe animals for clinical signs of toxicity (e.g., changes in posture, activity, grooming, respiration). Record body weight.
-
Weekly: Perform complete blood counts (CBCs) on a satellite group of animals to monitor hematological parameters.
-
-
Endpoint Analysis:
-
At the end of the study, collect blood for clinical chemistry analysis (e.g., liver and kidney function markers).
-
Perform a complete necropsy and collect major organs (liver, kidney, spleen, heart, lungs, etc.).
-
Fix organs in 10% neutral buffered formalin for histopathological examination.
-
Protocol 2: Assessment of Differentiation Syndrome in a Mouse Leukemia Model
-
Animal Model: Utilize a relevant mouse model of MLL-rearranged or NPM1-mutated acute myeloid leukemia.
-
Treatment: Administer this compound or vehicle control as per the experimental design.
-
Monitoring for DS:
-
Daily: Monitor for signs of respiratory distress (increased respiratory rate, labored breathing).
-
Body Weight and Edema: A rapid increase in body weight can be indicative of fluid retention.
-
Cytokine Analysis: Collect peripheral blood at various time points to measure levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α, IL-6) by ELISA or multiplex assay.[9]
-
-
Endpoint Analysis:
-
Histopathology: At necropsy, carefully examine the lungs for evidence of leukocyte infiltration and edema.[10]
-
Flow Cytometry: Analyze bone marrow and peripheral blood for an increase in the proportion of differentiated myeloid cells (e.g., Gr-1+/Mac-1+).
-
Visualizations
Caption: this compound binds to Menin, disrupting its interaction with MLL fusion proteins and inhibiting leukemogenic gene transcription.
Caption: A logical workflow for identifying and addressing common toxicities encountered during in vivo studies with this compound.
References
- 1. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A 2024 Update on Menin Inhibitors. A New Class of Target Agents against KMT2A-Rearranged and NPM1-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Small Molecule Menin Inhibitors: Novel Therapeutic Agents Targeting Acute Myeloid Leukemia with KMT2A Rearrangement or NPM1 Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. targetedonc.com [targetedonc.com]
- 9. HMGB1 promotes differentiation syndrome by inducing hyperinflammation via MEK/ERK signaling in acute promyelocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differentiation Syndrome in Promyelocytic Leukemia: Clinical Presentation, Pathogenesis and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
dealing with MI-3 precipitation in stock solutions
Welcome to the technical support center for MI-3, a potent inhibitor of the Menin-MLL interaction. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments involving this compound.
Troubleshooting Guide: this compound Precipitation in Stock Solutions
Precipitation of this compound in stock solutions is a common issue that can impact experimental accuracy and reproducibility. This guide addresses the potential causes and provides solutions to mitigate this problem.
Question: My this compound precipitated out of my DMSO stock solution. What could be the cause?
Answer: Several factors can contribute to the precipitation of this compound in DMSO stock solutions:
-
Solubility Limit Exceeded: While this compound is soluble in DMSO, preparing a concentration above its solubility limit will lead to precipitation.
-
Water Absorption by DMSO: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. The presence of water in DMSO can significantly decrease the solubility of many organic compounds, including this compound.[1][2]
-
Improper Storage: Frequent freeze-thaw cycles can promote precipitation of compounds from DMSO stocks.[2][3][4][5] Storing the stock solution at an inappropriate temperature can also affect solubility.
-
Low-Quality DMSO: The purity and grade of the DMSO used are critical. Using old or low-quality DMSO that may have already absorbed water or contains impurities can lead to solubility issues.[1]
-
Initial Dissolution: Incomplete initial dissolution of the this compound powder can result in the presence of seed crystals that encourage further precipitation over time.
Question: How can I prevent this compound from precipitating in my stock solution?
Answer: To prevent precipitation, it is crucial to follow proper handling and storage procedures:
-
Use High-Quality, Anhydrous DMSO: Always use fresh, high-purity, anhydrous DMSO to prepare your stock solution.[1] Avoid using DMSO from a bottle that has been open for an extended period.
-
Prepare an Appropriate Concentration: Do not exceed the recommended solubility limit. A concentration of 10 mM in DMSO is a commonly recommended starting point.[6]
-
Ensure Complete Dissolution: To aid dissolution, you can gently warm the solution (e.g., in a 37°C water bath) and/or sonicate it.[6] Visually confirm that all the powder has dissolved before storing.
-
Proper Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[7] Store the aliquots at -20°C or -80°C for long-term stability.[6][7]
Question: I see a precipitate in my this compound stock solution. Can I still use it?
Answer: It is not recommended to use a stock solution with a visible precipitate. The actual concentration of the soluble compound will be lower than intended, leading to inaccurate and unreliable experimental results.
Question: How can I redissolve precipitated this compound in my stock solution?
Answer: You can attempt to redissolve the precipitate by gently warming the solution and sonicating it.[6] However, if the precipitation is due to water absorption, redissolving may be difficult. It is often best to discard the precipitated stock and prepare a fresh solution following the recommended guidelines.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and concentration for preparing this compound stock solutions?
A1: The recommended solvent is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1] A common stock solution concentration is 10 mM.[6]
Q2: What are the solubility limits of this compound in different solvents?
A2: Quantitative solubility data for this compound is primarily available for DMSO. The table below summarizes the available information.
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Source |
| DMSO | 19 | 50.59 | Selleck Chemicals[1] |
| DMSO | ~5 | ~13.31 | Gentaur[8] |
Note: The molecular weight of this compound is 375.55 g/mol .
Q3: How should I store my this compound stock solution?
A3: For long-term storage, it is recommended to aliquot the stock solution into single-use vials and store them at -20°C or -80°C.[6][7] This minimizes freeze-thaw cycles. MedchemExpress suggests using the solution within one year when stored at -20°C.[6] DC Chemicals states a stability of 6 months at -80°C in DMSO.[7]
Q4: Can I prepare this compound stock solutions in aqueous buffers?
A4: this compound is sparingly soluble in aqueous buffers. For cell-based assays, it is common practice to first dissolve this compound in DMSO to create a concentrated stock, which is then further diluted in the aqueous culture medium to the final working concentration. Ensure the final DMSO concentration in your experiment is low enough to not affect your cells (typically ≤ 0.5%).
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (MW: 375.55 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 3.756 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the this compound powder.
-
To facilitate dissolution, gently vortex the solution and/or sonicate it in a water bath. You may also warm the solution briefly at 37°C.
-
Visually inspect the solution to ensure that all the powder has completely dissolved and the solution is clear.
-
Aliquot the stock solution into smaller, single-use volumes in sterile tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Visualizations
Mechanism of Action of this compound
This compound is a small molecule inhibitor that disrupts the protein-protein interaction between Menin and MLL (Mixed Lineage Leukemia) fusion proteins.[6][9][10] This interaction is critical for the oncogenic activity of MLL fusion proteins in certain types of leukemia.[10] By blocking this interaction, this compound leads to the downregulation of target genes such as HOXA9 and MEIS1, which in turn inhibits cancer cell proliferation and induces apoptosis.[6][9]
Figure 1: Mechanism of this compound in disrupting the Menin-MLL interaction.
Experimental Workflow for Preparing and Using this compound Stock Solution
This workflow outlines the key steps from receiving the compound to its use in a cell-based assay. Following this workflow can help minimize the risk of precipitation and ensure reproducible results.
Figure 2: Recommended workflow for handling this compound from powder to experiment.
References
- 1. selleckchem.com [selleckchem.com]
- 2. ziath.com [ziath.com]
- 3. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 4. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ziath.com [ziath.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound (Menin-MLL Inhibitor) Datasheet DC Chemicals [dcchemicals.com]
- 8. gen.store [gen.store]
- 9. This compound (Menin-MLL Inhibitor) Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. glpbio.com [glpbio.com]
Validation & Comparative
A Head-to-Head Comparison of Menin-MLL Inhibitors: MI-3 vs. MI-503 in MLL-Rearranged Leukemia Models
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Two Generations of Menin-MLL Inhibitors
Mixed-lineage leukemia (MLL)-rearranged leukemia is an aggressive hematological malignancy with a historically poor prognosis. The discovery that the interaction between the scaffold protein menin and the MLL fusion protein is critical for leukemogenesis has paved the way for a new class of targeted therapies: menin-MLL inhibitors. This guide provides a detailed comparison of two such inhibitors, MI-3 and its more potent successor, MI-503, based on available preclinical data.
Mechanism of Action: Disrupting the Menin-MLL Interaction
Both this compound and MI-503 are small molecule inhibitors that target the protein-protein interaction between menin and the N-terminus of MLL (or MLL fusion proteins). This interaction is essential for the recruitment of the MLL fusion protein complex to chromatin, leading to the aberrant expression of target genes, including the HOXA9 and MEIS1 proto-oncogenes, which drive leukemic cell proliferation and block differentiation. By binding to a hydrophobic pocket on menin that is critical for the MLL interaction, both this compound and MI-503 effectively disrupt this oncogenic partnership, leading to the downregulation of HOXA9 and MEIS1 expression, cell cycle arrest, apoptosis, and myeloid differentiation.
Quantitative Data Summary
The following tables summarize the key quantitative data comparing the in vitro and in vivo efficacy of this compound and MI-503 in MLL leukemia models.
| Inhibitor | IC50 (nM) | Reference |
| This compound | 648 | [1] |
| MI-503 | 14.7 | [1][2] |
| Table 1: In Vitro Inhibitory Potency. The half-maximal inhibitory concentration (IC50) for the disruption of the menin-MLL interaction was determined by fluorescence polarization assay. |
| Inhibitor | Cell Line | GI50 (nM) | Reference |
| This compound | KOPN-8, MV4;11 | Not explicitly stated, but effective in dose-dependent growth inhibition | [3] |
| MI-503 | Panel of human MLL leukemia cell lines | 250 - 570 | [2][4] |
| MI-503 | Murine BMC (MLL-AF9) | 220 | [2] |
| Table 2: In Vitro Anti-proliferative Activity. The half-maximal growth inhibitory concentration (GI50) was determined in various MLL-rearranged leukemia cell lines. |
| Inhibitor | Animal Model | Dosing | Key Findings | Reference |
| MI-503 | MV4;11 xenograft | 60 mg/kg daily (i.p.) | ~8-fold decrease in tumor volume at 35 days | [5] |
| MI-503 (and MI-463) | MLL-AF9 transplant | Not specified | Increased median survival time by 45% (MI-503) and 70% (MI-463) | [5][6] |
| Table 3: In Vivo Efficacy in Mouse Models of MLL Leukemia. Studies demonstrate the anti-tumor activity and survival benefit of MI-503. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Fluorescence Polarization (FP) Assay for Menin-MLL Interaction
This assay quantitatively measures the inhibition of the menin-MLL interaction by a test compound.
-
Reagents:
-
Purified recombinant human menin protein.
-
A fluorescein-labeled peptide derived from the MLL protein (e.g., FLSN_MLL).
-
Assay buffer (e.g., HEPES-based buffer).
-
Test compounds (this compound, MI-503) serially diluted in DMSO.
-
-
Procedure:
-
In a 384-well, black, non-binding surface plate, add the test compound at various concentrations.
-
Add a solution of menin protein and the fluorescein-labeled MLL peptide to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes), protected from light, to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization on a microplate reader equipped with appropriate excitation (e.g., 485 nm) and emission (e.g., 535 nm) filters.
-
The decrease in fluorescence polarization signal is proportional to the inhibition of the menin-MLL interaction.
-
Calculate IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[7]
-
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.
-
Reagents:
-
MLL leukemia cell lines (e.g., MV4;11, MOLM-13).
-
Complete cell culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a detergent-based buffer).
-
-
Procedure:
-
Seed MLL leukemia cells into a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well).
-
Treat the cells with serial dilutions of the test compounds (this compound, MI-503) or vehicle control (DMSO).
-
Incubate the plate for a specified duration (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells. Calculate the GI50 value, which is the concentration of the compound that inhibits cell growth by 50%.[8][9]
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
qRT-PCR is used to measure the expression levels of specific target genes, such as HOXA9 and MEIS1.
-
Reagents:
-
MLL leukemia cells treated with test compounds or vehicle.
-
RNA extraction kit.
-
Reverse transcriptase and associated reagents for cDNA synthesis.
-
qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green).
-
Gene-specific primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or 18S rRNA) for normalization.
-
-
Procedure:
-
Treat MLL leukemia cells with this compound, MI-503, or vehicle for a specified time (e.g., 6 days).
-
Isolate total RNA from the cells using a commercial RNA extraction kit.
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and gene-specific primers.
-
The qPCR instrument monitors the fluorescence intensity in real-time as the target DNA is amplified.
-
Determine the cycle threshold (Ct) value for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.[3]
-
Visualizing the Pathway and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: The Menin-MLL signaling pathway and points of inhibition by this compound and MI-503.
Caption: A general experimental workflow for comparing this compound and MI-503 in MLL leukemia models.
Conclusion
The development of menin-MLL inhibitors represents a significant advancement in the targeted therapy of MLL-rearranged leukemias. The data clearly indicates that MI-503 is a substantially more potent inhibitor of the menin-MLL interaction than its predecessor, this compound. This increased potency translates to greater anti-proliferative activity in MLL leukemia cell lines and robust efficacy in preclinical in vivo models. The favorable drug-like properties of MI-503, including its oral bioavailability, further underscore its potential as a clinical candidate. While both compounds validate the therapeutic strategy of targeting the menin-MLL interaction, MI-503 represents a significant step forward in the development of clinically viable treatments for this challenging disease. Further research and clinical trials are ongoing to fully evaluate the therapeutic potential of this class of inhibitors.
References
- 1. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2minutemedicine.com [2minutemedicine.com]
- 6. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to MI-3 and Other Menin-MLL Inhibitors for Leukemia Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of MI-3 and other prominent menin-MLL interaction inhibitors, crucial therapeutic candidates for acute leukemias harboring MLL rearrangements or NPM1 mutations. The information presented is supported by experimental data to aid in the selection and application of these compounds in a research setting.
Introduction to Menin-MLL Inhibition
The interaction between the nuclear protein menin and the N-terminus of Mixed Lineage Leukemia (MLL) fusion proteins is a critical driver of leukemogenesis in specific subtypes of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). This interaction is essential for the recruitment of the MLL fusion protein complex to target genes, such as HOXA9 and MEIS1, leading to their aberrant expression and subsequent blockade of hematopoietic differentiation.[1][2][3] Small molecule inhibitors that disrupt the menin-MLL interaction have emerged as a promising therapeutic strategy to reverse this oncogenic program.[2]
This guide focuses on a comparative analysis of this compound and other notable menin-MLL inhibitors, including revumenib (SNDX-5613), ziftomenib (KO-539), VTP50469, and MI-503, highlighting their biochemical potency and cellular activity.
Performance Comparison of Menin-MLL Inhibitors
The following table summarizes the key quantitative data for the selected menin-MLL inhibitors, providing a basis for direct comparison of their performance in biochemical and cellular assays.
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Cell Line Growth Inhibition (GI50/IC50, nM) | Reference(s) |
| This compound | Menin-MLL Interaction | 648 | 201 | MV4;11 (MLL-AF4): Growth inhibition in µM range | [2] |
| Revumenib (SNDX-5613) | Menin-MLL Interaction | 10-20 (cell-based) | 0.149 | MV4;11, RS4;11, MOLM-13, KOPN-8: 10-20 | [4][5] |
| Ziftomenib (KO-539) | Menin-MLL Interaction | <25 (in various MLL-r and NPM1mut cell lines) | Not Reported | MOLM13, MV411, OCI-AML2, OCI-AML3: <25 | [6] |
| VTP50469 | Menin-MLL Interaction | Not Reported | 0.104 | MOLM13: 13, MV4;11: 17, RS4;11: 25 | [7][8] |
| MI-503 | Menin-MLL Interaction | 14.7 | Not Reported | MV4;11, MOLM-13, KOPN-8, SEM: 250-570 | [9][10][11] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the process of evaluating these inhibitors, the following diagrams have been generated.
Caption: Menin-MLL Signaling Pathway in Leukemia.
Caption: Experimental Workflow for Menin-MLL Inhibitor Evaluation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Fluorescence Polarization (FP) Assay for Menin-MLL Interaction
This biochemical assay is used to screen for and quantify the potency of inhibitors that disrupt the menin-MLL protein-protein interaction.
Principle: The assay measures the change in the polarization of fluorescently labeled MLL peptide upon binding to the larger menin protein. Small, unbound fluorescent peptides rotate rapidly in solution, resulting in low fluorescence polarization. When bound to the larger menin protein, the rotation slows, leading to an increase in polarization. Inhibitors that disrupt this interaction will cause a decrease in polarization.[12]
Materials:
-
Purified recombinant human menin protein.
-
Fluorescently labeled MLL-derived peptide (e.g., fluorescein-labeled MBM1 peptide).
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% Tween-20).
-
Test inhibitors (e.g., this compound) dissolved in DMSO.
-
384-well black, low-volume microplates.
-
Plate reader capable of measuring fluorescence polarization.
Procedure:
-
Prepare a solution of menin protein and the fluorescently labeled MLL peptide in the assay buffer at concentrations optimized for a robust signal window.
-
Dispense a small volume of the test inhibitor at various concentrations into the microplate wells. Include DMSO-only wells as a negative control (maximum polarization) and wells with only the fluorescent peptide as a positive control (minimum polarization).
-
Add the menin/fluorescent MLL peptide mixture to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using the plate reader with appropriate excitation and emission filters for the fluorophore.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation (MTT) Assay
This colorimetric assay is used to assess the effect of menin-MLL inhibitors on the metabolic activity and proliferation of leukemia cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[13][14]
Materials:
-
Leukemia cell lines (e.g., MV4;11, MOLM-13).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin).
-
Test inhibitors dissolved in DMSO.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).[14]
-
96-well clear flat-bottom microplates.
-
Microplate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Seed the leukemia cells into the 96-well plates at a predetermined optimal density (e.g., 0.5-1.0 x 10^5 cells/mL for leukemic cells) in 100 µL of complete medium.[13][14]
-
Add serial dilutions of the test inhibitors to the wells. Include DMSO-only wells as a vehicle control.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.[13]
-
Add 10-50 µL of MTT solution to each well and incubate for an additional 2-4 hours, allowing for the formation of formazan crystals.[14]
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[14]
-
Gently mix the contents of the wells to ensure complete dissolution.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 value for each inhibitor.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis (programmed cell death) induced by menin-MLL inhibitors in leukemia cells.
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells when conjugated to a fluorochrome. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter and stain the DNA of late apoptotic and necrotic cells.[15][16]
Materials:
-
Leukemia cells treated with inhibitors as described in the proliferation assay.
-
Annexin V-FITC (or another fluorochrome) apoptosis detection kit.
-
1X Binding Buffer (provided in the kit).
-
Propidium Iodide (PI) solution (provided in the kit).
-
Phosphate-buffered saline (PBS).
-
Flow cytometer.
Procedure:
-
Harvest the treated and control cells by centrifugation (e.g., 400-600 x g for 5 minutes).[16]
-
Wash the cells once with cold PBS and then once with 1X Binding Buffer.[16]
-
Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1-5 x 10^6 cells/mL.[16]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 1-2 µL of PI to the cell suspension.[15][16]
-
Gently vortex the cells and incubate for 10-15 minutes at room temperature in the dark.[16]
-
Add 200-400 µL of 1X Binding Buffer to each tube.[16]
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive).[15]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Menin inhibitor ziftomenib (KO-539) synergizes with drugs targeting chromatin regulation or apoptosis and sensitizes acute myeloid leukemia with MLL rearrangement or NPM1 mutation to venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. texaschildrens.org [texaschildrens.org]
- 14. MTT assay overview | Abcam [abcam.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
Validating MI-3's On-Target Activity: A Comparative Guide for Researchers
For researchers and drug development professionals investigating Menin-MLL interaction inhibitors, this guide provides an objective comparison of MI-3's performance against other alternatives, supported by experimental data and detailed protocols.
This compound is a potent small molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction, a critical driver in certain types of acute leukemia. Validating the on-target activity of this compound and comparing its efficacy to other inhibitors is crucial for advancing research and therapeutic development. This guide offers a comprehensive overview of the experimental data, detailed methodologies for key validation assays, and visual representations of the underlying biological pathways and experimental workflows.
Performance Comparison of Menin-MLL Inhibitors
The following table summarizes the quantitative data for this compound and its alternatives, providing a clear comparison of their biochemical and cellular potencies. The data is compiled from various studies and presented to facilitate an objective assessment.
| Inhibitor | Target | IC50 (nM) | Kd (nM) | Cell Line (MLL Status) | GI50 (µM) | Citation(s) |
| This compound | Menin-MLL | 648 | 201 | MV4;11 (MLL-AF4) | Not specified | [1] |
| MI-2 | Menin-MLL | Not specified | Not specified | MLL-AF9 transformed BMCs | Not specified | [1] |
| MI-503 | Menin-MLL | 14 | 9 | MV4;11 (MLL-AF4), MOLM-13 (MLL-AF9) | 0.25 - 0.57 | [2] |
| Revumenib (SNDX-5613) | Menin-MLL | Not specified | Not specified | MLLr and NPM1c AML | Not specified | [3] |
| MI-463 | Menin-MLL | Not specified | Not specified | MLL-AF9 transformed BMCs | Not specified | [2] |
| MI-2-2 | Menin-MLL | 46 | 22 | MLL-AF9 transformed BMCs | Not specified | [4] |
| VTP-50469 | Menin-MLL | 10 | Not specified | MV4;11 (MLL-AF4) | >3 | Not specified |
Key Experimental Protocols
Accurate validation of on-target activity relies on robust experimental design. Below are detailed protocols for the essential assays used to characterize Menin-MLL inhibitors.
Fluorescence Polarization (FP) Assay
This biochemical assay directly measures the ability of an inhibitor to disrupt the interaction between Menin and a fluorescently labeled MLL-derived peptide.
Principle: The binding of the small, fluorescently-labeled MLL peptide to the larger Menin protein results in a slower rotation and thus a higher fluorescence polarization signal. An effective inhibitor will compete with the MLL peptide for binding to Menin, leading to a decrease in the polarization signal.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescently labeled MLL peptide (e.g., FITC-MBM1) in an appropriate buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.05% Tween-20).
-
Prepare a stock solution of purified recombinant Menin protein in the same buffer.
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) and control compounds in DMSO.
-
-
Assay Setup:
-
In a black, low-volume 384-well plate, add the fluorescently labeled MLL peptide to a final concentration of 15 nM.
-
Add the Menin protein to a final concentration of 150 nM.
-
Add the serially diluted inhibitor or DMSO vehicle control. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
-
Incubation:
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore (e.g., excitation at 485 nm and emission at 525 nm for FITC).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Co-Immunoprecipitation (Co-IP)
This cell-based assay validates the disruption of the Menin-MLL interaction within a cellular context.
Principle: An antibody specific to a tagged MLL fusion protein (e.g., FLAG-MLL-AF9) is used to pull down the protein from cell lysates. If Menin is interacting with the MLL fusion protein, it will also be pulled down. The presence of Menin in the immunoprecipitate is then detected by Western blotting. An effective inhibitor will reduce the amount of Menin co-immunoprecipitated with the MLL fusion protein.
Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HEK293T) and transfect with a plasmid expressing a tagged MLL fusion protein (e.g., FLAG-MLL-AF9).
-
Treat the transfected cells with various concentrations of the Menin-MLL inhibitor or DMSO for a specified period (e.g., 24-48 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation to remove cellular debris.
-
-
Immunoprecipitation:
-
Incubate the clarified cell lysates with an anti-FLAG antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
-
Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against Menin and the FLAG tag.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
-
Analysis:
-
Quantify the band intensities to determine the relative amount of Menin that co-immunoprecipitated with the MLL fusion protein in the presence and absence of the inhibitor.
-
Quantitative Real-Time PCR (qRT-PCR)
This assay measures the downstream effects of Menin-MLL inhibition on the expression of target genes.
Principle: The Menin-MLL complex is a key transcriptional regulator of genes such as HOXA9 and MEIS1, which are critical for leukemogenesis. Inhibition of the Menin-MLL interaction is expected to downregulate the expression of these target genes.
Protocol:
-
Cell Culture and Treatment:
-
Culture MLL-rearranged leukemia cell lines (e.g., MV4;11, MOLM-13) and treat them with the inhibitor or DMSO for a defined period (e.g., 48-72 hours).
-
-
RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from the cells using a commercial kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
-
qRT-PCR:
-
Perform qRT-PCR using SYBR Green or TaqMan probes with primers specific for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Human HOXA9 Primers:
-
Human MEIS1 Primers: Information on specific primer sequences for MEIS1 can be found in relevant publications.
-
Run the PCR reaction on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the inhibitor-treated samples to the DMSO-treated control.
-
Cell Viability (MTT) Assay
This assay assesses the effect of Menin-MLL inhibitors on the proliferation and viability of leukemia cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
Seed MLL-rearranged leukemia cells (e.g., MV4;11, MOLM-13) and control cell lines (lacking MLL rearrangements) into 96-well plates at an appropriate density.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the inhibitor or DMSO.
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 3-7 days) at 37°C in a humidified incubator.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of viability against the inhibitor concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).[6][7]
-
Visualizing Key Pathways and Workflows
To further aid in the understanding of this compound's mechanism and its validation, the following diagrams, generated using the DOT language, illustrate the Menin-MLL signaling pathway and a typical experimental workflow.
References
- 1. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effective Menin inhibitor-based combinations against AML with MLL rearrangement or NPM1 mutation (NPM1c) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Critical Role of a Negative Control in MI-3 Experiments: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the specificity of a targeted inhibitor is paramount. This guide provides a comprehensive comparison of the menin-MLL inhibitor MI-3 and its structurally related, inactive counterpart, MI-nc, highlighting the essential role of a negative control in validating experimental findings.
The interaction between menin and the mixed-lineage leukemia (MLL) protein is a critical driver in certain types of leukemia. Small molecule inhibitors, such as this compound, have been developed to disrupt this interaction, offering a promising therapeutic strategy. To rigorously validate the on-target effects of this compound, a negative control that is structurally similar but lacks inhibitory activity is indispensable. MI-nc serves this purpose, sharing the same molecular scaffold as this compound but exhibiting significantly weaker inhibition of the menin-MLL interaction.[1][2] This guide details the comparative experimental data, protocols, and the underlying signaling pathway to underscore the importance of using a proper negative control in menin-MLL research.
Quantitative Comparison of this compound and the Negative Control MI-nc
The following table summarizes the key quantitative differences in the activity of this compound and its negative control, MI-nc, across various assays. This data clearly demonstrates the potent and specific activity of this compound compared to the inert nature of MI-nc.
| Parameter | This compound | MI-nc (Negative Control) | Cell Line/System | Reference |
| Menin-MLL Interaction Inhibition (IC50) | 648 nM | 193 µM | Fluorescence Polarization Assay | [1] |
| Cell Viability (GI50) | ~5-10 µM (in MLL-rearranged cells) | No significant effect | KOPN-8, MV4;11 | [1] |
| Induction of Apoptosis | Dose-dependent increase | No significant effect | MV4;11 | |
| Induction of Differentiation (CD11b expression) | Significant increase | No significant effect | THP-1 | [1] |
| Downregulation of HOXA9 Expression | Significant decrease | No significant effect | THP-1 | [1] |
| Downregulation of MEIS1 Expression | Significant decrease | No significant effect | THP-1 | [1] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon scientific findings. Below are the protocols for key experiments used to compare the activity of this compound and MI-nc.
Co-Immunoprecipitation (Co-IP) to Assess Menin-MLL Interaction
This protocol is used to determine if this compound can disrupt the interaction between menin and the MLL fusion protein MLL-AF9 in a cellular context.
Cell Culture and Transfection:
-
HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cells are transiently transfected with a FLAG-tagged MLL-AF9 expression vector using a suitable transfection reagent.
Compound Treatment and Cell Lysis:
-
48 hours post-transfection, cells are treated with DMSO (vehicle control), this compound (e.g., 20 µM), or MI-nc (e.g., 20 µM) for 24 hours.
-
Cells are harvested and lysed in a buffer containing 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors.
Immunoprecipitation and Western Blotting:
-
Cell lysates are incubated with anti-FLAG M2 magnetic beads to immunoprecipitate the MLL-AF9 protein complex.
-
The beads are washed, and the bound proteins are eluted with SDS-PAGE sample buffer.
-
Eluted proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with antibodies against menin and FLAG (for MLL-AF9).
-
Results are visualized using chemiluminescence. A significant reduction in the amount of menin co-immunoprecipitated with MLL-AF9 in the this compound treated sample, but not in the DMSO or MI-nc treated samples, indicates specific disruption of the interaction.[1]
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Leukemia cell lines (e.g., KOPN-8, MV4;11) are seeded in 96-well plates at a density of 1 x 10^4 cells/well.
-
Compound Treatment: Cells are treated with serial dilutions of this compound or MI-nc (or DMSO as a control) for 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the DMSO-treated control. The GI50 (concentration for 50% of maximal inhibition of cell proliferation) is determined from the dose-response curves.[1]
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is used to quantify the expression levels of MLL target genes, HOXA9 and MEIS1, following treatment with this compound or MI-nc.
-
Cell Treatment and RNA Extraction: THP-1 cells are treated with this compound, MI-nc, or DMSO for 6 days. Total RNA is then extracted using a suitable RNA isolation kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
qRT-PCR: The relative expression levels of HOXA9 and MEIS1 are quantified using SYBR Green-based real-time PCR. A housekeeping gene (e.g., GAPDH or ACTB) is used for normalization.
-
Data Analysis: The relative gene expression is calculated using the ΔΔCt method. A significant decrease in the expression of HOXA9 and MEIS1 in this compound-treated cells compared to MI-nc and DMSO-treated cells indicates on-target activity.[1]
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the menin-MLL signaling pathway and a typical experimental workflow.
Caption: Menin-MLL signaling pathway and the inhibitory action of this compound.
References
Comparative Analysis of Menin-MLL Inhibitors: A Focus on the MI-3 Rescue Experiment with Menin Overexpression
This guide provides a comparative analysis of the menin-MLL inhibitor MI-3 and its alternatives, with a central focus on the experimental concept of a rescue experiment. In the context of MLL-rearranged leukemias, the interaction between menin and MLL fusion proteins is critical for driving the expression of oncogenes such as HOXA9 and MEIS1. Menin-MLL inhibitors, like this compound, disrupt this interaction, leading to the downregulation of these oncogenes and subsequent cancer cell death.
A key method to validate the on-target effect of such inhibitors is the "rescue experiment." While the prompt specifies menin overexpression, a more common and mechanistically direct rescue experiment in this field involves the overexpression of the downstream oncogene, HOXA9. Overexpression of HOXA9 is expected to reverse the anti-leukemic effects of the menin-MLL inhibitor, demonstrating that the inhibitor's efficacy is indeed mediated through the Menin-MLL-HOXA9 axis. This guide will therefore focus on this more established experimental design.
Performance Comparison of Menin-MLL Inhibitors
The following table summarizes the in vitro potency of this compound and other notable menin-MLL inhibitors. The IC50 values represent the concentration of the inhibitor required to reduce the binding of MLL to menin by 50%, a key measure of their direct biochemical potency.
| Compound | IC50 (nM) for Menin-MLL Interaction | Cell Line Growth Inhibition (GI50 in MLL-rearranged cells) |
| This compound | 648[1] | ~5,000 - 10,000 nM (in KOPN-8, MV4;11)[2] |
| MI-2 | 446[3] | ~5,000 nM (in MLL-AF9 cells)[4] |
| MI-463 | 32[5] | ~15.3 nM (in MLL-rearranged cells)[6] |
| MI-503 | 33[5] | ~14.7 nM (in MLL-rearranged cells)[6] |
| MI-3454 | 0.51[6] | 7 - 27 nM (in various MLL-rearranged cell lines)[6][7] |
| VTP50469 | Not specified | Potent and selective in MLL-rearranged cell lines[8] |
MI-3454 and HOXA9 Overexpression Rescue Experiment: Quantitative Data
The following data is from a study on MI-3454, a highly potent analog of this compound, which clearly demonstrates the principles of a rescue experiment. MOLM13 is a human leukemia cell line with an MLL-AF9 rearrangement.
Table 1: Effect of MI-3454 on Cell Growth and Gene Expression with and without HOXA9 Overexpression
| Experimental Condition | Treatment | % Growth Inhibition | Relative HOXA9 Expression | Relative MEIS1 Expression |
| MOLM13 (Control) | Vehicle (DMSO) | 0% | 1.0 | 1.0 |
| MOLM13 (Control) | MI-3454 (50 nM) | >90%[7] | Substantially Reduced[7] | Substantially Reduced[7] |
| MOLM13-HOXA9 (Overexpression) | Vehicle (DMSO) | 0% | High (exogenous) | 1.0 (endogenous) |
| MOLM13-HOXA9 (Overexpression) | MI-3454 (50 nM) | Limited Inhibition[7] | No effect (on exogenous HOXA9)[7] | Not specified |
These results show that while MI-3454 potently inhibits the growth of standard MLL-rearranged leukemia cells and downregulates key target genes, its effect on cell growth is significantly diminished in cells where HOXA9 is exogenously overexpressed.[7] This confirms that the primary mechanism of action of the inhibitor is through the suppression of the Menin-MLL target gene, HOXA9.[7]
Experimental Protocols
Lentiviral Overexpression of HOXA9 in Leukemia Cells
This protocol describes the generation of a stable leukemia cell line overexpressing the HOXA9 gene.
Materials:
-
Leukemia cell line (e.g., MOLM13)
-
Lentiviral vector encoding human HOXA9 and a selectable marker (e.g., puromycin resistance)
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for virus production
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Polybrene
-
Puromycin
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
Procedure:
-
Virus Production: Co-transfect HEK293T cells with the HOXA9 lentiviral vector and packaging plasmids using a suitable transfection reagent.
-
Harvest the virus-containing supernatant 48 and 72 hours post-transfection.
-
Filter the supernatant through a 0.45 µm filter to remove cell debris.
-
Transduction: Seed MOLM13 cells at a density of 1 x 10^6 cells/mL in a 6-well plate.
-
Add the viral supernatant to the cells in the presence of 8 µg/mL Polybrene to enhance transduction efficiency.
-
Incubate for 24 hours.
-
Selection: 48 hours post-transduction, begin selection of transduced cells by adding puromycin to the culture medium at a pre-determined optimal concentration.
-
Maintain the cells under selection for 1-2 weeks, replacing the medium with fresh puromycin-containing medium every 2-3 days, until a stable, resistant population of cells is established.
-
Validation: Confirm HOXA9 overexpression in the stable cell line by quantitative RT-PCR and Western blot.
Cell Viability Assay
This assay measures the effect of the menin-MLL inhibitor on cell proliferation.
Materials:
-
Leukemia cell lines (parental and HOXA9-overexpressing)
-
Menin-MLL inhibitor (e.g., this compound) and vehicle control (DMSO)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Seed 10,000 cells per well in a 96-well plate in a final volume of 100 µL.
-
Add the menin-MLL inhibitor at various concentrations (e.g., 0-10 µM) or DMSO as a control.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay by Annexin V Staining
This flow cytometry-based assay quantifies the induction of apoptosis.
Materials:
-
Leukemia cells treated with inhibitor or vehicle
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Treat cells with the desired concentration of the menin-MLL inhibitor or DMSO for 48 hours.
-
Harvest approximately 1 x 10^6 cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Quantitative RT-PCR for Gene Expression Analysis
This protocol is for measuring the mRNA levels of HOXA9 and MEIS1.
Materials:
-
Leukemia cells treated with inhibitor or vehicle
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit (e.g., SuperScript™ III First-Strand Synthesis System)
-
SYBR Green qPCR Master Mix
-
Primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from treated and control cells according to the manufacturer's protocol of the RNA extraction kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
qPCR: Set up the qPCR reaction by mixing cDNA, forward and reverse primers for the target and housekeeping genes, SYBR Green master mix, and nuclease-free water.
-
Run the qPCR reaction using a standard thermal cycling program.
-
Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of the housekeeping gene.
Visualizations
Caption: The Menin-MLL signaling pathway in leukemia and the mechanism of this compound.
Caption: Workflow for the HOXA9 rescue experiment with a menin-MLL inhibitor.
References
- 1. static.igem.org [static.igem.org]
- 2. researchgate.net [researchgate.net]
- 3. Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: siRNA Knockdown of Menin versus MI-3 Treatment for Menin-Targeted Research
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key Methods for Inhibiting Menin Function.
Menin, a protein encoded by the MEN1 gene, has emerged as a critical player in various cellular processes, including transcriptional regulation and cell cycle control. Its interaction with the histone methyltransferase MLL (Mixed-Lineage Leukemia) is a key driver in certain types of leukemia, making menin a compelling therapeutic target. Researchers aiming to interrogate menin function or explore its therapeutic potential primarily have two powerful tools at their disposal: siRNA-mediated knockdown and small molecule inhibitors like MI-3. This guide provides a detailed comparison of these two approaches, supported by experimental data and protocols, to aid in the selection of the most appropriate method for specific research applications.
At a Glance: Key Differences
| Feature | siRNA Knockdown of Menin | This compound Treatment |
| Mechanism of Action | Post-transcriptional gene silencing by degrading MEN1 mRNA. | Competitive inhibition of the menin-MLL protein-protein interaction. |
| Target | MEN1 mRNA. | Menin protein. |
| Effect | Reduction in total menin protein levels. | Disruption of a specific protein-protein interaction without necessarily altering total menin levels.[1] |
| Specificity | Can have off-target effects by silencing unintended mRNAs. | Can have off-target effects by binding to other proteins, though designed for specificity to the MLL binding pocket. |
| Kinetics | Slower onset of action, dependent on mRNA and protein turnover rates. | Rapid onset of action, directly inhibiting protein function. |
| Reversibility | Transient, duration depends on siRNA stability and cell division. | Reversible upon withdrawal of the compound. |
Mechanism of Action: A Tale of Two Approaches
siRNA Knockdown: Silencing the Message
Small interfering RNA (siRNA) offers a potent method for reducing the expression of a target protein by harnessing the cell's natural RNA interference (RNAi) machinery. Exogenously introduced siRNA molecules complementary to the MEN1 mRNA sequence guide the RNA-induced silencing complex (RISC) to cleave and degrade the MEN1 transcript. This prevents the translation of the mRNA into menin protein, leading to a decrease in its overall cellular concentration.
References
A Comparative Guide to Menin-MLL Inhibitors: MI-3 vs. MI-2 in Leukemia Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two prominent menin-Mixed Lineage Leukemia (MLL) interaction inhibitors, MI-3 and MI-2, in the context of leukemia cell lines. The information presented herein is supported by experimental data to aid researchers in making informed decisions for their studies.
Introduction
Menin-MLL inhibitors represent a promising class of targeted therapies for acute leukemias harboring MLL gene rearrangements. These inhibitors function by disrupting the critical protein-protein interaction between menin and the MLL fusion proteins, which are oncogenic drivers in these leukemias. This disruption leads to the downregulation of key target genes, such as HOXA9 and MEIS1, ultimately inducing apoptosis and differentiation in leukemia cells. This guide focuses on a comparative analysis of two early-generation menin-MLL inhibitors, MI-2 and this compound.
Data Presentation: Efficacy in Leukemia Cell Lines
The following table summarizes the reported 50% inhibitory concentration (IC50) values for this compound and MI-2 in various leukemia cell lines. A lower IC50 value indicates greater potency.
| Cell Line | MLL Fusion | This compound IC50 (nM) | MI-2 IC50 (nM) |
| MV-4-11 | MLL-AF4 | 648 | 446 |
| KOPN-8 | MLL-ENL | Not Reported | Not Reported |
Note: Directly comparable IC50 values for both compounds across a wide range of leukemia cell lines from a single study are limited in the available literature. The data presented is compiled from existing reports and should be interpreted with this consideration.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound and MI-2 are provided below.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound and MI-2 on the proliferation of leukemia cell lines.
-
Cell Seeding:
-
Culture leukemia cell lines (e.g., MV-4-11, MOLM-13, THP-1, KOPN-8) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Seed cells in a 96-well plate at a density of 5 x 104 cells per well in 100 µL of culture medium.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and MI-2 in the culture medium.
-
Add the diluted compounds to the wells to achieve the desired final concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values by plotting the percentage of viability against the logarithm of the compound concentration.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying apoptosis in leukemia cells treated with this compound and MI-2 using flow cytometry.
-
Cell Treatment:
-
Seed leukemia cells in a 6-well plate at a density of 1 x 106 cells per well.
-
Treat the cells with the desired concentrations of this compound, MI-2, or a vehicle control for 48 hours.
-
-
Cell Harvesting and Washing:
-
Collect the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
-
Annexin V and Propidium Iodide Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up the compensation and gates.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
-
Gene Expression Analysis (Quantitative Real-Time PCR)
This protocol is for measuring the mRNA expression levels of HOXA9 and MEIS1 in leukemia cells following treatment with this compound or MI-2.
-
Cell Treatment and RNA Extraction:
-
Treat leukemia cells with this compound, MI-2, or a vehicle control for the desired time period (e.g., 48-72 hours).
-
Harvest the cells and extract total RNA using a suitable RNA isolation kit according to the manufacturer's instructions.
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Prepare the qRT-PCR reaction mixture containing cDNA, forward and reverse primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or ACTB), and a suitable SYBR Green or TaqMan master mix.
-
Perform the qRT-PCR using a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
-
Mandatory Visualizations
Signaling Pathway of Menin-MLL Inhibition
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling MI-3
For Immediate Reference: Essential Safety and Handling Information for the Menin-MLL Inhibitor MI-3
This guide provides crucial safety protocols and logistical information for researchers, scientists, and drug development professionals working with this compound, a potent Menin-Mixed Lineage Leukemia (MLL) inhibitor. Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity.
Personal Protective Equipment (PPE) and Engineering Controls
Given that this compound is a potent compound, likely handled as a powder, stringent safety measures are necessary to minimize exposure. The following table summarizes the required personal protective equipment and essential engineering controls.
| Item | Specification | Purpose |
| Primary Engineering Control | Chemical Fume Hood or Biological Safety Cabinet | To contain airborne particles and prevent inhalation. All handling of powdered this compound should be performed within these ventilated enclosures. |
| Gloves | Double-gloving with nitrile gloves | To prevent skin contact. Change gloves immediately if contaminated. |
| Eye Protection | Safety goggles with side shields or a face shield | To protect eyes from splashes or airborne powder. |
| Lab Coat | Full-length, cuffed laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory Protection | N95 respirator or higher | Recommended when handling larger quantities of this compound powder or when engineering controls are not sufficient to minimize aerosolization. |
Chemical and Physical Properties of this compound
A clear understanding of this compound's properties is fundamental to its safe handling and use in experiments.
| Property | Value |
| Synonyms | Menin-MLL inhibitor 3 |
| CAS Number | 1271738-59-0 |
| Molecular Formula | C18H25N5S2 |
| Molecular Weight | 375.56 g/mol |
| Appearance | Crystalline solid, powder |
| Storage | Store at -20°C for long-term stability. |
Hazard Identification and First Aid
This compound is classified as harmful if swallowed and is very toxic to aquatic life.[1] Researchers must be aware of the potential hazards and the appropriate first aid measures.
| Exposure Route | Potential Hazard | First Aid Measures |
| Ingestion | Harmful if swallowed. | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. |
| Inhalation | May cause respiratory tract irritation. | Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |
| Skin Contact | May cause skin irritation. | Remove contaminated clothing. Wash skin thoroughly with soap and water. Seek medical attention if irritation develops. |
| Eye Contact | May cause eye irritation. | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention. |
Operational Plan: Experimental Workflow for this compound in Leukemia Cell Lines
The following diagram outlines a typical experimental workflow for assessing the efficacy of this compound in leukemia cell lines. This protocol is a general guideline and may require optimization for specific cell lines and experimental goals.
Caption: A generalized workflow for in vitro testing of this compound on leukemia cell lines.
Mechanism of Action: The Menin-MLL Signaling Pathway
This compound functions by disrupting the protein-protein interaction between Menin and MLL. This interaction is crucial for the oncogenic activity of MLL fusion proteins, which are common in certain types of leukemia. The inhibition of this pathway leads to the downregulation of key target genes, such as HOXA9 and MEIS1, ultimately inducing apoptosis in leukemic cells.[2]
Caption: this compound inhibits the Menin-MLL interaction, disrupting leukemogenic gene expression.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and ensure compliance with institutional and regulatory guidelines.
-
Solid Waste: All disposable PPE (gloves, lab coats, respirators), contaminated lab supplies (e.g., pipette tips, tubes), and excess powdered this compound should be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Media from treated cells and any solutions containing this compound should be collected in a designated hazardous liquid waste container. Do not pour down the drain.
-
Decontamination: All non-disposable equipment and work surfaces should be decontaminated with a suitable solvent (e.g., 70% ethanol) followed by a thorough cleaning with soap and water.
-
Waste Pickup: Follow your institution's procedures for hazardous waste pickup and disposal. Ensure all waste containers are properly labeled with the contents.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
